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  • Product: Piperidin-3-ylmethanamine dihydrochloride
  • CAS: 71766-76-2

Core Science & Biosynthesis

Foundational

3-Piperidinemethanamine, dihydrochloride molecular weight and formula

Topic: 3-Piperidinemethanamine, dihydrochloride Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Strategic Utilization in Medicinal Chemistry and Synthetic Protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Piperidinemethanamine, dihydrochloride Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Utilization in Medicinal Chemistry and Synthetic Protocols

Executive Summary

3-Piperidinemethanamine, dihydrochloride (CAS: 71766-76-2) represents a critical pharmacophore in modern drug discovery. Distinguished by its flexible methylene linker between the piperidine ring and the primary amine, this scaffold offers distinct steric and electronic advantages over its rigid analog, 3-aminopiperidine. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic accessibility, and application in designing kinase inhibitors and GPCR ligands.

Part 1: Physicochemical Profile & Chemical Identity[1][2][3]

The precise characterization of 3-Piperidinemethanamine, dihydrochloride is essential for stoichiometric accuracy in library synthesis and lead optimization.

Table 1: Chemical Specification Sheet

PropertySpecification
Systematic Name 3-Piperidinemethanamine, dihydrochloride
Synonyms 3-(Aminomethyl)piperidine dihydrochloride; (Piperidin-3-yl)methanamine 2HCl
CAS Number 71766-76-2
Molecular Formula C₆H₁₆Cl₂N₂ (C₆H₁₄N₂[1] · 2HCl)
Molecular Weight 187.11 g/mol (Salt); 114.19 g/mol (Free Base)
Physical State White to off-white crystalline powder
Solubility Highly soluble in Water, Methanol; Insoluble in Diethyl Ether, Hexanes
Hygroscopicity High (Requires storage under inert atmosphere)
pKa Values ~11.0 (Piperidine NH), ~9.8 (Primary NH₂) [Predicted]

Critical Note on Stoichiometry: Researchers must account for the dihydrochloride salt form (MW 187.11) during molarity calculations. Failure to adjust for the counterions will result in a 63% stoichiometric error relative to the free base.

Part 2: Synthetic Accessibility & Quality Control

Accessing high-purity 3-Piperidinemethanamine, dihydrochloride typically involves the deprotection of N-Boc intermediates. This route is preferred over direct reduction of cyanopyridines in late-stage discovery due to milder conditions and higher functional group tolerance.

2.1 Synthetic Pathway Visualization (DOT)

SynthesisPath Precursor N-Boc-3-(aminomethyl)piperidine (CAS: 142643-29-6) Intermediate Protonated Carbamate Intermediate Precursor->Intermediate Protonation Reagent Reagent: 4M HCl in Dioxane/MeOH Reagent->Intermediate Product 3-Piperidinemethanamine Dihydrochloride (CAS: 71766-76-2) Intermediate->Product -CO2, -Isobutene

Figure 1: Acid-mediated deprotection pathway yielding the dihydrochloride salt.

2.2 Validated Experimental Protocol: Boc-Deprotection

Objective: Synthesis of 3-Piperidinemethanamine, dihydrochloride from tert-butyl 3-(aminomethyl)piperidine-1-carboxylate.

  • Dissolution: Dissolve 1.0 eq of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate in minimal anhydrous Methanol (MeOH) or 1,4-Dioxane.

    • Rationale: Methanol ensures solubility of the polar salt product, while Dioxane often allows the product to precipitate directly.

  • Acidification: Add 5.0 eq of 4M HCl (in Dioxane) dropwise at 0°C under N₂ atmosphere.

    • Mechanism:[2][3][4] Excess acid is required to protonate both nitrogen centers and drive the loss of the tert-butyl cation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via LC-MS (disappearance of [M+H]+ 215.17).

  • Work-up:

    • If Precipitated: Filter the white solid and wash copiously with Diethyl Ether (Et₂O) to remove residual HCl and isobutene byproducts.

    • If Soluble: Concentrate in vacuo to a gum. Triturate with Et₂O/Hexanes to induce crystallization.

  • Drying: Dry under high vacuum (0.1 mbar) for 12 hours.

    • Quality Check: 1H NMR (D₂O) should show the absence of the singlet at ~1.4 ppm (Boc group).

Part 3: Medicinal Chemistry Applications[7][9]

The 3-piperidinemethanamine scaffold is a versatile "privileged structure" in drug design. Its utility stems from the ability to independently functionalize the secondary ring amine and the primary exocyclic amine.

3.1 Structural Advantages
  • Conformational Flexibility: Unlike 3-aminopiperidine, the methylene bridge (-CH₂-) in 3-piperidinemethanamine allows the primary amine to adopt a wider range of dihedral angles, facilitating optimal hydrogen bonding within enzyme pockets.

  • Vector Diversity: The C3-substitution creates a non-planar topology, disrupting the flatness of aromatic drug candidates and improving solubility (Fsp3 character).

3.2 Application Logic Flow (DOT)

MedChemLogic Core 3-Piperidinemethanamine Scaffold PrimaryAmine Primary Amine (-CH2NH2) Core->PrimaryAmine SecondaryAmine Secondary Amine (Ring NH) Core->SecondaryAmine Kinase Kinase Inhibitors (Hinge Binding) PrimaryAmine->Kinase Amide Coupling Library Combinatorial Libraries (Ugi/Passerini Rxns) PrimaryAmine->Library Multicomponent Rxn GPCR GPCR Ligands (Sigma-1 / Dopamine) SecondaryAmine->GPCR Reductive Amination SecondaryAmine->Library

Figure 2: Strategic functionalization points for medicinal chemistry campaigns.

3.3 Case Study: Kinase Inhibition

In the design of ATP-competitive inhibitors, the primary amine of 3-piperidinemethanamine often mimics the ribose or phosphate interactions of ATP. The piperidine ring serves as a solvent-exposed solubilizing group, reducing lipophilicity (LogD) and improving metabolic stability.

Part 4: Handling, Stability & Safety

Safety Data (GHS Classification):

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[5]

Storage Protocols:

  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Exposure to ambient moisture will lead to deliquescence, altering the effective molecular weight and stoichiometry.

  • Atmosphere: Store under Argon or Nitrogen at room temperature.

  • Re-purification: If the solid becomes sticky/yellow, recrystallize from minimal hot Methanol/Ethanol followed by cooling and ether addition.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44890848, 3-Piperidinemethanamine, dihydrochloride. Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: (S)-1-N-BOC-3-(Aminomethyl)piperidine. Retrieved from [Link]

Sources

Exploratory

Piperidin-3-ylmethanamine dihydrochloride physical and chemical properties

Executive Summary Piperidin-3-ylmethanamine dihydrochloride (also known as 3-(Aminomethyl)piperidine dihydrochloride) is a bifunctional heterocyclic building block critical to modern medicinal chemistry. Characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidin-3-ylmethanamine dihydrochloride (also known as 3-(Aminomethyl)piperidine dihydrochloride) is a bifunctional heterocyclic building block critical to modern medicinal chemistry. Characterized by a saturated piperidine ring substituted at the C3 position with a primary methylamine group, this scaffold serves as a versatile "privileged structure" in Fragment-Based Drug Discovery (FBDD).[1]

Its dual amine functionality—a secondary cyclic amine and a primary exocyclic amine—allows for orthogonal protection and selective functionalization, making it an ideal linker or pharmacophore in the development of kinase inhibitors, GPCR ligands, and peptidomimetics.[1][2] The dihydrochloride salt form is preferred for its enhanced stability, crystallinity, and water solubility compared to the hygroscopic free base.[1][2]

Physical & Chemical Properties[2][3][4][5][6][7][8]

The dihydrochloride salt significantly alters the physical handling properties of the molecule compared to its free base liquid form.[1]

PropertyDataNotes
IUPAC Name Piperidin-3-ylmethanamine dihydrochlorideAlternate: 3-(Aminomethyl)piperidine 2HCl
CAS Number 23099-21-0 (Free Base)Salt forms are often custom synthesized or listed as enantiomers (e.g., R-isomer CAS: 2059913-68-5).
Molecular Formula C₆H₁₆Cl₂N₂C₆H₁₄N₂[2][3] · 2HCl
Molecular Weight 187.11 g/mol Free base: 114.19 g/mol
Appearance White to off-white crystalline solidHighly hygroscopic
Solubility >100 mg/mL in Water, DMSOPoor solubility in non-polar solvents (DCM, Hexane)
Melting Point 225–230 °C (dec.)[1]Decomposes upon melting
pKa (Est.) pKa₁ ≈ 9.8 (Primary -NH₂)pKa₂ ≈ 11.0 (Piperidine -NH)Secondary amine is more basic; both protonated in salt form.
Hygroscopicity HighRequires storage under desiccant.[1][2]

Structural Analysis & Stereochemistry

Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain.[1] The 3-aminomethyl substituent prefers the equatorial position to avoid 1,3-diaxial interactions, although the energy barrier between axial and equatorial conformers is low enough to allow flexibility in binding pockets.[1]

Stereogenicity

The C3 carbon is a chiral center.[1] While the racemic mixture is common in early-stage fragment screening, the enantiopure forms (R or S) are critical in late-stage lead optimization to ensure specific ligand-target interactions.

  • (R)-Isomer: Often explored for specific kinase selectivity.

  • (S)-Isomer: Frequently used in GPCR targeting.

Synthesis & Manufacturing

The industrial synthesis typically proceeds via the hydrogenation of pyridine precursors.[1] This route is favored for its atom economy and scalability.[1][2]

Synthesis Pathway Diagram[1][9][10]

Synthesis cluster_legend Reaction Class Start 3-Cyanopyridine (Nicotinonitrile) Inter1 3-(Aminomethyl)pyridine Start->Inter1 H2, Raney Ni NH3, MeOH ProductBase 3-(Aminomethyl)piperidine (Free Base) Inter1->ProductBase H2, PtO2 or Rh/C AcOH (Ring Reduction) FinalSalt Piperidin-3-ylmethanamine Dihydrochloride ProductBase->FinalSalt HCl (g) or HCl in Dioxane Nitrile Reduction Nitrile Reduction Ring Hydrogenation Ring Hydrogenation Nitrile Reduction->Ring Hydrogenation Salt Formation Salt Formation Ring Hydrogenation->Salt Formation

Caption: Step-wise reduction synthesis from 3-cyanopyridine to the dihydrochloride salt.

Detailed Experimental Protocol (Lab Scale)

Objective: Conversion of 3-(aminomethyl)pyridine to Piperidin-3-ylmethanamine dihydrochloride.

  • Hydrogenation (Ring Reduction):

    • Reagents: 3-(Aminomethyl)pyridine (1.0 eq), PtO₂ (Adams' catalyst, 5 mol%), Glacial Acetic Acid (0.5 M concentration).[1][2]

    • Procedure: Charge a high-pressure autoclave with the starting material and catalyst in acetic acid. Pressurize with H₂ gas (50–60 psi) and stir at room temperature for 12–24 hours. Monitor reaction progress via LC-MS (disappearance of aromatic UV signal).

    • Workup: Filter the catalyst through a Celite pad.[1][2] Concentrate the filtrate under reduced pressure to remove acetic acid. Basify the residue with 50% NaOH solution to pH >12 and extract with chloroform/isopropanol (3:1).[1][2] Dry organics over Na₂SO₄ and concentrate to yield the crude free base oil.[1][4]

  • Salt Formation:

    • Reagents: Crude free base oil, 4M HCl in Dioxane.[1][2]

    • Procedure: Dissolve the free base in minimal anhydrous ethanol or methanol at 0°C. Dropwise add 4M HCl in Dioxane (2.5 eq). A white precipitate should form immediately.[1][2]

    • Isolation: Stir for 30 minutes at 0°C. Filter the solid under N₂ atmosphere (hygroscopic!). Wash the cake with cold diethyl ether. Dry in a vacuum oven at 40°C over P₂O₅.

Handling & Stability

  • Storage: Store at +2°C to +8°C in a tightly sealed container. The dihydrochloride salt is deliquescent ; exposure to ambient humidity will result in a sticky gum.[1]

  • Stability: Stable for >2 years if kept dry.[1][2] Aqueous solutions are stable at acidic pH but can degrade (oxidation of amines) at high pH over prolonged periods.[1][2]

  • Safety: Irritating to eyes, respiratory system, and skin (H315, H319, H335).[1][2] Wear standard PPE (gloves, goggles, fume hood).[1][2]

Applications in Drug Design[2][12]

The "Privileged Scaffold" Concept

The 1,3-diamine motif allows this molecule to span specific distances in protein binding pockets, often bridging a salt bridge (via the primary amine) and a hydrophobic interaction (via the piperidine ring).[1]

Functionalization Logic
  • Secondary Amine (N1): Typically reacted with aryl halides (via SɴAr or Buchwald-Hartwig) to attach the "core" scaffold.

  • Primary Amine (Exocyclic): Often derivatized with acyl chlorides or sulfonyl chlorides to probe "solvent-exposed" regions of the target protein.

Workflow: Fragment-Based Growing

DrugDesign Scaffold Piperidin-3-ylmethanamine (Core) Step1 Selective N1 Protection (Boc/Cbz) Scaffold->Step1 Regioselectivity Step2 Primary Amine Derivatization (Amide Coupling) Step1->Step2 Diversity Point 1 Step3 N1 Deprotection & Core Attachment Step2->Step3 Core Ligation Target Kinase Inhibitor Candidate (e.g., JAK/STAT) Step3->Target Lead Opt.

Caption: Synthetic workflow for utilizing the scaffold in library generation.

Analytical Characterization

¹H NMR Interpretation (D₂O)

In the dihydrochloride form, both nitrogen atoms are protonated, causing a downfield shift compared to the free base.[1][2]

  • 3.40 – 3.25 ppm (m, 2H): Axial/Equatorial protons at C2/C6 (adjacent to piperidine N).[1][2]

  • 2.95 ppm (d, J=6.5 Hz, 2H): Exocyclic methylene protons (-CH ₂-NH₂).[1]

  • 2.10 – 1.90 ppm (m, 1H): Methine proton at C3 (chiral center).[1][2]

  • 1.85 – 1.20 ppm (m, 4H): Ring protons at C4 and C5.[1][2]

Mass Spectrometry (ESI+)[1][2]
  • [M+H]⁺: 115.12 m/z (Calculated for C₆H₁₅N₂⁺).[1][2]

  • Fragmentation: Loss of NH₃ (17 Da) is a common fragmentation pathway, leading to a peak at ~98 m/z.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 329788343, 3-(Aminomethyl)piperidine. Retrieved from [Link]

  • Khalili, F., et al. (2009).[1][2] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K". Journal of Chemical & Engineering Data, 54(10), 2914-2917.[1] (Cited for comparative cyclic amine pKa data).

  • Glorius, F., et al. (2019).[1][2][5] "Hydrogenation of Pyridines to Piperidines: A Versatile Route to Functionalized Heterocycles". Chemical Reviews. (General reference for hydrogenation methodology).

Sources

Foundational

Piperidin-3-ylmethanamine dihydrochloride suppliers and availability

A Senior Scientist’s Guide to Sourcing, Validation, and Handling Executive Summary Piperidin-3-ylmethanamine dihydrochloride (also known as 3-(Aminomethyl)piperidine 2HCl) is a critical diamine scaffold in modern medicin...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Scientist’s Guide to Sourcing, Validation, and Handling

Executive Summary

Piperidin-3-ylmethanamine dihydrochloride (also known as 3-(Aminomethyl)piperidine 2HCl) is a critical diamine scaffold in modern medicinal chemistry. It serves as a pivotal building block for fragment-based drug discovery (FBDD), particularly in the synthesis of kinase inhibitors (e.g., JAK, ALK) and DPP-IV inhibitors (e.g., Alogliptin analogs).

Unlike simple piperidines, the exocyclic primary amine provides a unique vector for extending into solvent-accessible pockets of protein targets, while the secondary amine of the piperidine ring offers a rigid handle for core scaffold attachment.

The Critical Challenge: This compound presents a high risk of procurement error due to nomenclature confusion between "3-aminopiperidine" and "3-(aminomethyl)piperidine," as well as stereochemical ambiguity. This guide provides a fail-safe protocol for sourcing, validating, and handling this hygroscopic salt.

Chemical Identity & The "Procurement Trap"

The most common failure mode in sourcing this compound is purchasing the wrong isomer or the wrong connectivity (regioisomer). You must verify the CAS Number against the specific structure required.

Identity Matrix[1][2]
FeatureTarget Compound Common False Positive (Avoid)
Common Name 3-(Aminomethyl)piperidine 2HCl 3-Aminopiperidine 2HCl
Structure Piperidine ring + CH₂ linker + NH₂Piperidine ring + NH₂ (directly attached)
Molecular Weight ~187.11 g/mol (Salt) / 114.19 (Base)~173.08 g/mol (Salt)
Racemic CAS Verify Specific Batch (Base: 23099-21-0)1263283-93-7
(R)-Isomer CAS 334618-23-4 (or 2059913-68-5)334618-23-4 (Check stereochem carefully)
(S)-Isomer CAS 334618-07-4 N/A

Critical Note: The CAS 334618-23-4 is frequently associated with the (R)-isomer of the aminomethyl variant in some catalogs, but strictly checks the chemical structure image provided by the vendor. Nomenclature varies wildly between "Piperidin-3-ylmethanamine" and "3-Piperidinemethanamine".

Supply Chain & Availability Landscape

Availability is generally "Make-to-Stock" for milligram to gram quantities, but "Make-to-Order" for kilogram bulk.

Supplier Tier Assessment
TierRepresentative VendorsTypical PurityLead TimeRecommended Use
Tier 1: Global Catalog Sigma-Aldrich, TCI, Combi-Blocks≥97% (NMR/Titration)1-5 DaysReference standards, initial SAR screening.
Tier 2: Building Block Specialists Enamine, Chem-Impex, Fluorochem≥95%1-2 WeeksLibrary synthesis, scale-up (10g - 100g).
Tier 3: Bulk/Custom Ambeed, BLD Pharm, Custom CROsVariable (Requires QC)4-8 WeeksProcess chemistry, GMP precursors.
Sourcing Strategy Diagram

The following decision tree outlines the logical flow for selecting a supplier based on project phase and stereochemical requirements.

SourcingStrategy Start Start: Define Requirement Stereo Is Stereochemistry Critical? Start->Stereo Racemic Racemic Mixture (Low Cost) Stereo->Racemic No Chiral Enantiopure (R or S) (High Cost) Stereo->Chiral Yes CheckCAS Verify CAS & Structure (Avoid 3-Amino Regioisomer) Racemic->CheckCAS Chiral->CheckCAS Scale Required Scale? CheckCAS->Scale Small < 10g (Catalog Vendors) Scale->Small Large > 100g (Bulk/Custom Synthesis) Scale->Large QC Mandatory QC: 1H-NMR + Chloride Titration Small->QC Large->QC

Figure 1: Strategic sourcing workflow emphasizing the critical CAS verification step to avoid regioisomer errors.

Quality Control & Validation Protocols

As a hygroscopic dihydrochloride salt, the material often arrives "wet" or with variable stoichiometry (e.g., 1.5 HCl vs 2.0 HCl). This affects molecular weight calculations for reactions.

Visual Inspection
  • Pass: White to off-white free-flowing powder.

  • Fail: Clumped, sticky solid (indicates moisture absorption; requires drying or recrystallization).

Analytical Validation (The "Fingerprint")

Technique: 1H-NMR (D₂O or DMSO-d6)

  • Key Diagnostic Signal: Look for the doublet corresponding to the exocyclic methylene protons (-CH₂-NH₂).

    • Shift: Typically

      
       2.8 – 3.1 ppm.
      
    • Differentiation: In the wrong isomer (3-aminopiperidine), the methine proton (-CH-NH₂) appears as a multiplet, and there is no exocyclic methylene doublet.

  • Stoichiometry Check: Integrate the piperidine ring protons against the solvent residual peak or an internal standard (e.g., maleic acid) to confirm the salt form and solvent content.

Chloride Content Titration

To ensure you have the dihydrochloride (2HCl) and not the monohydrochloride:

  • Dissolve 50 mg of sample in 10 mL deionized water.

  • Add 2 drops of potassium chromate indicator.

  • Titrate with 0.1 M Silver Nitrate (

    
    ) until a reddish-brown precipitate persists.
    
  • Calculation:

    
    . Theoretical Cl for C₆H₁₆Cl₂N₂ is ~37.9%.
    

Handling & Free-Basing Protocol

The dihydrochloride salt is stable but acidic. Many nucleophilic substitutions require the free base. However, 3-(aminomethyl)piperidine is a highly polar, water-soluble diamine. Standard extraction (Water/DCM) often results in low recovery because the free base stays in the aqueous phase.

The "Salting Out" Free-Basing Workflow

FreeBasing Input Input: 2HCl Salt Dissolve Dissolve in Min. H2O (Cool to 0°C) Input->Dissolve Basify Add 50% NaOH or KOH pH > 12 Dissolve->Basify Extract Extraction Solvent: CHCl3 : IPA (3:1) or DCM : IPA (4:1) Basify->Extract Critical: Use Polar Organic Mix Dry Dry Organic Layer (Na2SO4 + K2CO3) Extract->Dry Conc Concentrate in Vacuo (Avoid High Heat) Dry->Conc Output Output: Free Base Oil (Store under Argon) Conc->Output

Figure 2: Optimized free-basing protocol for polar diamines. Note the use of IPA/Chloroform to improve mass recovery.

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq of the dihydrochloride salt in minimal distilled water (approx. 2-3 mL per gram). Cool to 0°C.

  • Basification: Slowly add 50% w/w NaOH solution (or solid KOH pellets) until pH > 12. The solution may become cloudy.

    • Why: High pH ensures both amine centers are deprotonated.

  • Extraction (The Trick): Do not use pure DCM. Use a mixture of Chloroform:Isopropanol (3:1) or DCM:Isopropanol (4:1) . Perform 4-5 extractions.

    • Causality: The isopropanol helps pull the polar diamine from the aqueous phase into the organic phase.

  • Drying: Dry combined organics over anhydrous

    
     with a small amount of solid 
    
    
    
    (to scavenge any residual water/acid).
  • Concentration: Rotary evaporate at < 40°C. The product is a colorless to pale yellow oil that absorbs

    
     from air (carbamate formation). Use immediately or store under Argon. 
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16211870, Piperidin-3-ylmethanamine dihydrochloride. Retrieved from [Link]

Exploratory

An In-depth Technical Guide to the Solubility of Piperidin-3-ylmethanamine Dihydrochloride for Pharmaceutical Development

This guide provides a comprehensive technical overview of the solubility of piperidin-3-ylmethanamine dihydrochloride, a crucial physicochemical property for its application in research and drug development. While specif...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of piperidin-3-ylmethanamine dihydrochloride, a crucial physicochemical property for its application in research and drug development. While specific quantitative solubility data for this compound is not widely published, this document synthesizes information from closely related analogs and foundational chemical principles to predict its solubility profile. Furthermore, it offers detailed, field-proven methodologies for researchers to experimentally determine its solubility in various solvents, ensuring scientific rigor and reproducibility.

Physicochemical Properties and Predicted Solubility Profile

Piperidin-3-ylmethanamine dihydrochloride is a salt form of the parent compound, a bifunctional molecule featuring a piperidine ring (a secondary amine) and a primary aminomethyl substituent. The dihydrochloride salt formation protonates both basic nitrogen centers, significantly influencing its physical and chemical characteristics.

Expected Solubility: As a dihydrochloride salt, piperidin-3-ylmethanamine is anticipated to be highly polar. This molecular structure strongly suggests a high affinity for polar solvents. It is predicted to be freely soluble in aqueous media. This is supported by data on analogous compounds such as (R)-(-)-3-Aminopiperidine Dihydrochloride, which is documented as being soluble in water. The presence of two hydrochloride moieties enhances its ability to form strong ion-dipole interactions with water molecules.

In organic solvents, the solubility is expected to decrease with decreasing solvent polarity. Good solubility is anticipated in polar protic solvents like methanol and ethanol. For instance, ethanol is a commonly used solvent for both the free base and hydrochloride salt of similar structures, and ethanol-water mixtures are often optimal for recrystallization, indicating good solubility in these systems.[1] Solubility is likely to be moderate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and poor in non-polar solvents like toluene, hexane, and diethyl ether.

Understanding these solubility characteristics is paramount for researchers in drug development, as it directly impacts formulation strategies, bioavailability, and the design of preclinical and clinical studies.[2]

Experimental Determination of Solubility

To ascertain the precise solubility of piperidin-3-ylmethanamine dihydrochloride, empirical determination is essential. The two most common and reliable methods are the equilibrium solubility method (often referred to as the shake-flask method) and the kinetic solubility method.

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic, or true, solubility of a compound at equilibrium. It is considered the gold standard for solubility measurement.

Causality Behind Experimental Choices: The shake-flask method is designed to ensure that the solvent is fully saturated with the solute and that a state of equilibrium is reached between the dissolved and undissolved compound. The extended incubation period and constant agitation are critical to overcoming any kinetic barriers to dissolution. Temperature control is crucial as solubility is temperature-dependent.

Experimental Protocol: Equilibrium Solubility

  • Preparation: Add an excess amount of piperidin-3-ylmethanamine dihydrochloride to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure saturation.

  • Equilibration: Place the container in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C) and agitate for a defined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid phase by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved piperidin-3-ylmethanamine dihydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: The equilibrium solubility is reported in units of mg/mL or mol/L.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent B Agitate at constant temperature (24-72h) A->B Incubate C Centrifuge/Filter B->C Separate D Dilute supernatant C->D Prepare for analysis E Analyze by HPLC/LC-MS D->E Inject

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

This high-throughput method measures the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It is often used in early drug discovery for rapid screening.

Causality Behind Experimental Choices: The kinetic solubility assay mimics the scenario where a compound is introduced into an aqueous environment from an organic solvent, which is common in high-throughput screening assays. This method assesses the tendency of a compound to precipitate out of a supersaturated solution, providing an estimate of its practical solubility under non-equilibrium conditions.

Experimental Protocol: Kinetic Solubility

  • Stock Solution Preparation: Prepare a high-concentration stock solution of piperidin-3-ylmethanamine dihydrochloride in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a microplate format, perform serial dilutions of the stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a shorter period than the equilibrium method (e.g., 1-2 hours), allowing for precipitation to occur.

  • Precipitate Detection/Separation: The amount of precipitate can be measured directly using nephelometry (light scattering) or turbidimetry. Alternatively, the plate can be filtered to remove the precipitate.

  • Quantification: The concentration of the compound remaining in the solution (the supernatant after filtration) is determined by an appropriate analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_dil Dilution cluster_incub Incubation cluster_quant Quantification A Prepare DMSO stock solution B Dilute into aqueous buffer A->B Add C Incubate (1-2h) B->C Allow precipitation D Measure solubility (e.g., nephelometry, LC-MS) C->D Analyze

Caption: Workflow for Kinetic Solubility Determination.

Data Summary and Interpretation

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterHighDihydrochloride salt structure favors strong ion-dipole interactions. Related compounds are water-soluble.
MethanolHighPolar protic nature and ability to hydrogen bond.
EthanolHighCommonly used for dissolving and recrystallizing similar hydrochloride salts.[1]
Polar Aprotic DMSOModerate to HighStrong dipole moment can solvate the ionic species.
DMFModerateSimilar to DMSO, but generally a slightly weaker solvent for salts.
Non-Polar TolueneLow / InsolubleLack of polarity and hydrogen bonding capability.
HexaneLow / InsolubleAliphatic hydrocarbon with very low polarity.
Diethyl EtherLow / InsolubleLow polarity and limited ability to solvate ions.

Conclusion for the Drug Development Professional

The solubility of an active pharmaceutical ingredient (API) like piperidin-3-ylmethanamine dihydrochloride is a critical-to-quality attribute that profoundly influences its developability. Based on its chemical structure as a dihydrochloride salt, high aqueous solubility is anticipated, which is a favorable characteristic for many formulation strategies, particularly for oral and parenteral administration. However, the lack of published, quantitative solubility data necessitates empirical determination.

The detailed equilibrium and kinetic solubility protocols provided in this guide offer a robust framework for researchers to generate reliable and reproducible data. This data will be instrumental in guiding formulation development, enabling appropriate solvent selection for preclinical studies, and supporting regulatory submissions. A thorough understanding and documentation of the solubility profile of piperidin-3-ylmethanamine dihydrochloride are essential for advancing its development as a potential therapeutic agent.

References

Sources

Foundational

Discovery and history of Piperidin-3-ylmethanamine dihydrochloride

CAS: 71766-76-2 (Dihydrochloride) | Free Base CAS: 23099-21-0 Synonyms: 3-(Aminomethyl)piperidine dihydrochloride; 3-AMP·2HCl Executive Summary Piperidin-3-ylmethanamine dihydrochloride is a bifunctional heterocyclic bui...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 71766-76-2 (Dihydrochloride) | Free Base CAS: 23099-21-0 Synonyms: 3-(Aminomethyl)piperidine dihydrochloride; 3-AMP·2HCl

Executive Summary

Piperidin-3-ylmethanamine dihydrochloride is a bifunctional heterocyclic building block characterized by a piperidine ring substituted at the 3-position with a methylamine group. Unlike its structural cousin 3-aminopiperidine (a key intermediate in the blockbuster drug Alogliptin), this scaffold features an additional methylene spacer (–CH₂–) between the ring and the exocyclic amine.

This subtle structural extension provides critical conformational flexibility, allowing the primary amine to reach deeper into enzyme binding pockets while maintaining the rigid piperidine core. It has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the development of Rho-associated protein kinase (ROCK) inhibitors and Butyrylcholinesterase (BChE) inhibitors for neurodegenerative diseases.

This guide details the discovery, synthesis, and application of this scaffold, distinguishing it from related piperidine derivatives and outlining its specific utility in fragment-based drug design (FBDD).

Chemical Identity & Physical Properties[1][2][3]

The dihydrochloride salt form is preferred in drug development due to its superior crystallinity, stability, and water solubility compared to the hygroscopic, liquid free base.

PropertyData
IUPAC Name Piperidin-3-ylmethanamine dihydrochloride
CAS Number (2HCl) 71766-76-2
CAS Number (Free Base) 23099-21-0
Molecular Formula C₆H₁₆Cl₂N₂
Molecular Weight 187.11 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol; insoluble in ether, hexanes
pKa (Calculated) ~10.1 (primary amine), ~11.0 (secondary amine)
Key Structural Feature Methylene "spacer" at C3 position (differs from 3-aminopiperidine)

Discovery and History: The "Spacer" Evolution

The history of Piperidin-3-ylmethanamine is not defined by a single "eureka" moment but by its evolution as a solution to steric clashes in drug design.

Early Piperidine Chemistry (1850s–1950s)

Piperidine was first isolated in 1850, but early medicinal chemistry focused largely on simple substitutions (e.g., N-alkylation). The 3-substituted piperidines were difficult to synthesize selectively compared to the symmetrical 4-substituted analogs.

The "Alogliptin Distinction" (2000s)

In the mid-2000s, 3-aminopiperidine became famous as the chiral scaffold for Alogliptin (Nesina) , a DPP-4 inhibitor for Type 2 diabetes. However, researchers found that for certain targets—specifically kinases and esterases—the amine in 3-aminopiperidine was too close to the ring, causing steric hindrance with the protein backbone.

Rise of the Methylene Spacer

Medicinal chemists introduced the methylene spacer (creating Piperidin-3-ylmethanamine) to solve this. This modification:

  • Increases Reach: Allows the primary amine to form hydrogen bonds with residues ~1.5 Å further away.

  • Enhances Flexibility: The exocyclic bond rotation allows the amine to orient itself for optimal pi-cation interactions.

  • Breaks Symmetry: The C3 chiral center creates distinct vectors for the (R) and (S) enantiomers, crucial for selectivity in chiral protein pockets.

Synthesis and Manufacturing Protocols

The synthesis of Piperidin-3-ylmethanamine dihydrochloride generally follows two main routes: the Industrial Nitrile Reduction (scalable) and the Nipecotic Acid Route (versatile for analogs).

Route A: Industrial Nitrile Reduction (Scalable)

This method is preferred for kilogram-scale production due to atom economy.

  • Starting Material: 3-Cyanopyridine (commercially available).

  • Hydrogenation: Catalytic hydrogenation over Raney Nickel or Pd/C reduces both the pyridine ring and the nitrile group.

  • Salt Formation: Treatment with HCl gas in ethanol/dioxane precipitates the dihydrochloride.

Route B: Nipecotic Acid Derivatization (Laboratory)

Used when chiral purity is paramount, starting from chiral nipecotic acid or using resolution agents.

  • Amide Formation: Nipecotic acid is coupled with ammonia or a benzylamine.

  • Reduction: The amide is reduced using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF.

  • Deprotection: If N-benzyl groups were used, catalytic hydrogenolysis removes them.

Visualization of Synthesis Pathways

SynthesisPathways Start1 3-Cyanopyridine (Commercial) Step1 Catalytic Hydrogenation (H2, Pd/C or Raney Ni) Start1->Step1 Intermediate1 3-(Aminomethyl)piperidine (Free Base) Step1->Intermediate1 SaltStep Salt Formation (HCl in EtOH/Dioxane) Intermediate1->SaltStep Start2 Nipecotic Acid (Or Ethyl Nipecotate) Step2a Amide Formation (NH3/Coupling) Start2->Step2a Step2b Reduction (LiAlH4) Step2a->Step2b Step2b->Intermediate1 Product Piperidin-3-ylmethanamine Dihydrochloride (CAS 71766-76-2) SaltStep->Product

Caption: Dual synthetic pathways for Piperidin-3-ylmethanamine dihydrochloride. Route A (top) is preferred for industrial scale; Route B (bottom) allows for easier chiral derivatization.

Medicinal Chemistry Applications

Case Study: AbbVie Dual ROCK Inhibitors (Compound 58)

Context: Rho-kinase (ROCK) inhibition is a target for glaucoma and hypertension. Achieving selectivity over PKA (Protein Kinase A) is difficult due to active site similarity. Innovation: In a 2018 study, AbbVie researchers utilized the Piperidin-3-ylmethanamine scaffold to optimize a hit compound.[1][2][3]

  • Mechanism: The piperidine nitrogen binds to the hinge region, while the aminomethyl arm extends to interact with Asp176 and Asp218 in the ROCK2 active site.

  • Result: The "spacer" allowed the amine to reach these specific aspartic acid residues, which are Glutamic acids in PKA. This subtle length difference (Asp vs Glu) combined with the spacer length provided >100-fold selectivity.

  • Outcome: Compound 58 demonstrated excellent oral bioavailability and efficacy in retinal nerve fiber layer models.[1][2][3][4]

Application in Alzheimer's (BChE Inhibitors)

Researchers targeting Butyrylcholinesterase (BChE) have used the (R)-enantiomer of this scaffold. The piperidine ring mimics the choline headgroup of the natural substrate, while the aminomethyl group forms hydrogen bonds with the catalytic triad, improving potency into the nanomolar range compared to simple piperidine analogs.

Experimental Protocol: Salt Formation & Handling

This protocol describes the conversion of the free base to the stable dihydrochloride salt, a common procedure in research labs to ensure accurate weighing and stability.

Reagents:

  • 3-(Aminomethyl)piperidine (Free base, liquid)

  • Ethanol (Absolute)

  • HCl (4M in Dioxane)

  • Diethyl Ether (for precipitation)

Methodology:

  • Dissolution: Dissolve 10 mmol (1.14 g) of 3-(aminomethyl)piperidine in 10 mL of absolute ethanol in a round-bottom flask. Cool to 0°C in an ice bath.

  • Acidification: Dropwise add 25 mmol (6.25 mL) of 4M HCl in dioxane. The solution will exotherm slightly. Stir for 30 minutes at 0°C, then allow to warm to room temperature over 1 hour.

  • Precipitation: If no solid forms, slowly add diethyl ether (up to 50 mL) until a white precipitate crashes out.

  • Filtration: Filter the white solid under vacuum (Buchner funnel). Wash the cake 3x with cold diethyl ether.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

  • Yield/QC: Expect >90% yield. Verify by melting point (decomposes >200°C) and Chloride titration (should match ~37.9% Cl content).

Safety Note: The free base is corrosive and causes skin burns. The dihydrochloride is an irritant but safer to handle. Always use a fume hood.

References

  • Structure & Identity: National Center for Biotechnology Information. (2025).[5] PubChem Compound Summary for CID 90880, 3-(Aminomethyl)piperidine. Retrieved from [Link]

  • ROCK Inhibitor Discovery: Hobson, A. D., et al. (2018).[1][3] Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 61(24), 11074–11100.[3] Retrieved from [Link][2]

  • BChE Inhibitor Synthesis: Kosak, U., et al. (2014). Straightforward synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives. Tetrahedron Letters, 55(12), 2037-2039. Retrieved from [Link]

  • BET Bromodomain Probes: Rioja, I., et al. (2019). Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe. Journal of Medicinal Chemistry, 62(8), 3996-4017. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of N-Substituted Piperidin-3-ylmethanamines

This Application Note is structured as a comprehensive technical guide for the synthesis of N-substituted Piperidin-3-ylmethanamine derivatives. It addresses the critical challenges of regioselectivity ( vs. ), stereoche...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of N-substituted Piperidin-3-ylmethanamine derivatives. It addresses the critical challenges of regioselectivity (


 vs. 

), stereochemistry, and orthogonal protection strategies.[1]

- and 

-Substituted Piperidin-3-ylmethanamine Scaffolds[1]

Executive Summary & Strategic Analysis

The Piperidin-3-ylmethanamine core (3-aminomethylpiperidine) is a "privileged scaffold" in medicinal chemistry, featured prominently in kinase inhibitors (e.g., Tofacitinib), GPCR ligands, and anti-bacterial agents.[1] Its value lies in its ability to project substituents into specific binding pockets via the flexible exocyclic amine (


) while maintaining a rigid piperidine core that can be further functionalized at the ring nitrogen (

).[1]
The Synthetic Challenge

The core molecule possesses two nucleophilic nitrogen centers with distinct steric and electronic profiles:

  • 
     (Ring Nitrogen):  Secondary amine, sterically constrained, 
    
    
    
    .[1]
  • 
     (Exocyclic Nitrogen):  Primary amine, sterically accessible, 
    
    
    
    .[1]

Core Directive: Relying on intrinsic nucleophilicity differences for regioselective functionalization is operationally risky and often leads to mixtures.[1] This guide advocates for an Orthogonal Protection Strategy to guarantee chemical integrity.

Retrosynthetic Logic & Workflow

We define two primary synthetic vectors based on the desired substitution pattern.

Visualization: Divergent Synthesis Map

G Start Target: N-Substituted Piperidin-3-ylmethanamine RouteA Route A: N-exo Functionalization (Targeting Primary Amine) Start->RouteA Vector 1 RouteB Route B: N-1 Functionalization (Targeting Ring Nitrogen) Start->RouteB Vector 2 SM_A Start: N-Boc-piperidine-3-carboxaldehyde (CAS: 116985-92-3) RouteA->SM_A SM_B Start: tert-Butyl 3-(aminomethyl) piperidine-1-carboxylate (CAS: 140645-24-5) RouteB->SM_B StepA1 Reductive Amination (STAB / AcOH) SM_A->StepA1 + Amine (R-NH2) StepB1 N-Alkylation / Acylation (R-X / Base) SM_B->StepB1 + Electrophile (R-X) ProdA Product A: 1-Boc-3-(R-aminomethyl)piperidine StepA1->ProdA ProdB Product B: 1-R-3-(Boc-aminomethyl)piperidine StepB1->ProdB Deprotect Global Deprotection (TFA or HCl/Dioxane) ProdA->Deprotect ProdB->Deprotect

Figure 1: Decision tree for selecting the starting material based on the target substitution pattern.

Protocol A: -Functionalization (Reductive Amination)

Target: Introduction of diversity at the exocyclic amine. Mechanism: Formation of an imine/iminium species followed by selective hydride transfer.[1]

Experimental Design Rationale
  • Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH

    
     (toxic) or NaBH
    
    
    
    (too aggressive).[1] STAB allows for "one-pot" reductive amination where the imine is formed and reduced in situ without reducing the aldehyde starting material [1].
  • Solvent System: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] DCE is often superior for solubility but DCM is easier to remove.[1]

  • Acid Additive: Acetic acid (AcOH) catalyzes imine formation and buffers the reaction.[1]

Detailed Protocol

Starting Material: tert-Butyl 3-formylpiperidine-1-carboxylate (N-Boc-3-formylpiperidine).

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve N-Boc-3-formylpiperidine  (1.0 equiv, 5.0 mmol) in anhydrous DCE  (20 mL).
    
  • Amine Addition: Add the primary or secondary amine (

    
    , 1.1 equiv).[1]
    
    • Note: If the amine is a salt (e.g., HCl salt), add TEA (1.1 equiv) to liberate the free base.[1]

  • Catalysis: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes to ensure imine formation equilibrium.

  • Reduction: Cool the mixture to 0°C. Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv) portion-wise over 10 minutes.

    • Critical Control: Gas evolution (

      
      ) may occur.[1] Ensure adequate venting.[1]
      
  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by TLC/LC-MS.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (20 mL). Stir vigorously for 15 mins.
      
    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Flash column chromatography (typically MeOH/DCM gradient).[1]

Yield Expectation: 75–90% for aliphatic amines; 50–70% for anilines.[1]

Protocol B: -Functionalization (Alkylation/Acylation)

Target: Modification of the piperidine ring nitrogen.[2] Prerequisite: The exocyclic amine must be protected (e.g., Boc) to prevent poly-alkylation.[1]

Experimental Design Rationale
  • Starting Material: tert-Butyl (piperidin-3-ylmethyl)carbamate (commercially available or prepared via Route A followed by Boc-protection of

    
     and deprotection of 
    
    
    
    ).
  • Base Selection:

    
     in Acetone/Acetonitrile (mild, prevents elimination) or 
    
    
    
    in DMF (for less reactive electrophiles).[1]
Detailed Protocol ( Alkylation)
  • Dissolution: Dissolve tert-butyl (piperidin-3-ylmethyl)carbamate (1.0 equiv) in Acetonitrile (0.1 M concentration).

  • Base Activation: Add powdered, anhydrous

    
      (2.0 equiv). Stir for 10 mins.
    
  • Alkylation: Add the alkyl halide (

    
    , 1.1 equiv).[1]
    
    • Note: If using iodides, keep the reaction in the dark.[1]

  • Thermal Cycle: Heat to 60°C (reflux) for 4–12 hours.

  • Workup: Filter off inorganic solids. Concentrate the filtrate. Partition residue between EtOAc and Water.[1][3]

  • Purification: The crude is often pure enough for deprotection.[1] If not, silica gel chromatography (Hexane/EtOAc).[1]

Stereochemical Integrity (Chiral Synthesis)

The C3 position is a chiral center.[1] For drug development, using racemic material is rarely acceptable.[1]

Pathway: Instead of resolving the final amine, it is most efficient to start with Chiral Pool materials or perform Enantioselective Hydrogenation .[1]

  • Option 1 (Resolution): Use (R)- or (S)-Camphorsulfonic acid (CSA) or Tartaric acid to resolve racemic 3-aminomethylpiperidine.[1]

  • Option 2 (Asymmetric Synthesis):

    • Start from (S)-Nipecotic Acid (available commercially).[1]

    • Convert acid to amide

      
       Reduce to amine.[1]
      
    • Reference: Enantioselective synthesis often utilizes the reduction of 3-substituted pyridines using chiral catalysts (e.g., Rh-Josiphos complexes) [2].

Data Summary & Troubleshooting

Comparative Reactivity Table
Parameter

(Piperidine)

(Methylamine)
Optimization Tip
Sterics Hindered (Secondary)Accessible (Primary)Use STAB for

to avoid over-alkylation.
Nucleophilicity HighModerate

requires weaker bases (

);

often needs activation (Imine).[1]
Common Side Rxn Elimination of alkyl halideBis-alkylationControl stoichiometry strictly (1.0 : 1.1).
Protecting Group Cbz / BenzylBoc / PhthalimideOrthogonal set:

-Cbz +

-Boc.
Troubleshooting Guide
  • Problem: Low yield in Reductive Amination.

    • Solution: Ensure the imine is formed before adding STAB.[1] Add molecular sieves (4Å) to the imine formation step to remove water.[1]

  • Problem: Racemization at C3.

    • Solution: Avoid strong bases (NaH, LDA) and high temperatures during alkylation steps.[1] The C3 proton is alpha to the amine and can be labile under harsh conditions.

  • Problem: "Stuck" Deprotection.

    • Solution: N-Boc removal on a basic piperidine can be slow due to salt formation.[1] Use 4M HCl in Dioxane rather than TFA, as the hydrochloride salt precipitates, driving the reaction.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.[1]

  • Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines."[1] Accounts of Chemical Research, 2018.[1] [1]

  • BenchChem Protocols. "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine." (Adapted for 3-yl isomer).[1]

  • Ramapanicker, R., et al. "Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes."[1][4] Journal of Organic Chemistry, 2018.[1] [1]

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review MSDS for STAB, Alkyl Halides, and Solvents before use.[1]

Sources

Application

Application Note: Experimental Procedures for Reductive Amination Using Piperidine Derivatives

Abstract Piperidine rings are ubiquitous structural motifs in FDA-approved therapeutics, acting as versatile scaffolds for GPCR ligands, kinase inhibitors, and ion channel blockers. This guide details high-fidelity proto...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidine rings are ubiquitous structural motifs in FDA-approved therapeutics, acting as versatile scaffolds for GPCR ligands, kinase inhibitors, and ion channel blockers. This guide details high-fidelity protocols for reductive amination involving piperidine derivatives. We prioritize the Sodium Triacetoxyborohydride (STAB) method for its chemoselectivity and operational simplicity, while providing an Advanced Titanium(IV) Isopropoxide protocol for sterically hindered or electron-deficient substrates.

Introduction & Strategic Considerations

Reductive amination is the direct conversion of a carbonyl group (aldehyde or ketone) to an amine via an intermediate imine or iminium ion.[1][2][3][4][5] In drug discovery, piperidines typically enter this reaction in one of two roles:

  • As the Nucleophile: A secondary amine (e.g., piperidine, morpholine) attacks an external aldehyde/ketone.

  • As the Electrophile: A piperidone (e.g., N-Boc-4-piperidone) reacts with an external primary or secondary amine.

The Chemoselectivity Challenge

The primary challenge is preventing the direct reduction of the carbonyl starting material to an alcohol before the amine can react.

  • Sodium Borohydride (NaBH₄): Generally too strong; reduces aldehydes/ketones rapidly.

  • Sodium Cyanoborohydride (NaBH₃CN): Effective but toxic. Requires pH 3–4 control to prevent carbonyl reduction.

  • Sodium Triacetoxyborohydride (STAB - NaBH(OAc)₃): The reagent of choice. The electron-withdrawing acetoxy groups stabilize the B-H bond, making it less nucleophilic. It reduces iminium ions rapidly but reacts negligibly with neutral aldehydes/ketones at room temperature [1].

Mechanistic Pathway

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds through a carbinolamine intermediate, which dehydrates to an iminium ion . The reducing agent then delivers a hydride to the iminium carbon.[1]

ReductiveAminationMechanism Carbonyl Carbonyl (Aldehyde/Ketone) Carbinolamine Hemiaminal (Unstable) Carbonyl->Carbinolamine + Amine Amine Piperidine (2° Amine) Amine->Carbinolamine Iminium Iminium Ion (Electrophilic) Carbinolamine->Iminium - H₂O (Acid Cat.) Product Tertiary Amine (Product) Iminium->Product + H⁻ (NaBH(OAc)₃)

Figure 1: Mechanistic pathway of reductive amination with a secondary amine (piperidine).

Protocol A: Standard STAB Method (The "Gold Standard")

This protocol is based on the seminal work by Abdel-Magid et al. [1]. It is suitable for 80-90% of standard piperidine couplings.

Reagents & Materials[1][2][4][5][6][7][8][9][10][11][12][13]
  • Amine: Piperidine derivative (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.0 – 1.2 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[6][7]

    • Note: DCE promotes faster reaction rates than THF, likely due to polarity effects.

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

    • Critical for Ketones: Acetic acid promotes the dehydration of the carbinolamine to the iminium ion.

Step-by-Step Procedure
  • Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve the Piperidine derivative (1.0 mmol) and the Carbonyl compound (1.0 mmol) in DCE (4.0 mL, ~0.25 M).

  • Acidification: Add Glacial Acetic Acid (1.0 mmol, 60 µL).

    • Checkpoint: If the amine is supplied as a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to free-base it, and then add the acetic acid.

  • Mixing: Stir at room temperature for 15–30 minutes under nitrogen. This allows the equilibrium formation of the iminium species.

  • Reduction: Add STAB (1.5 mmol, ~318 mg) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature.

    • Aldehydes:[3][5][7][8][9] Typically complete in 0.5 – 2 hours.

    • Ketones:[5][10][11][12][13] Typically complete in 4 – 24 hours. Monitor by LCMS or TLC.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to neutralize the acetic acid and decompose excess borohydride.

  • Workup:

    • Extract the aqueous layer with DCM (3 x 5 mL).

    • Combine organic layers and dry over anhydrous Na₂SO₄.[6]

    • Filter and concentrate in vacuo.

  • Purification: Most products are clean enough for use. If necessary, purify via flash chromatography (typically MeOH/DCM gradients).

Protocol B: Titanium(IV) Isopropoxide Method (For Difficult Substrates)

When reacting sterically hindered ketones (e.g., substituted cyclohexanones) or weakly nucleophilic amines, the equilibrium formation of the iminium ion is unfavorable. Titanium(IV) isopropoxide acts as a Lewis acid and a water scavenger, driving the equilibrium toward the imine [2, 3].

Reagents
  • Titanium(IV) isopropoxide (Ti(OiPr)₄): (1.2 – 1.5 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (Use caution: stronger reductant) or NaBH₃CN.[2]

  • Solvent: Neat (no solvent) or THF.

Step-by-Step Procedure
  • Complexation: In a dry flask under Argon, combine the Amine (1.0 equiv) and Ketone (1.0 equiv).

  • Titanium Addition: Add Ti(OiPr)₄ (1.25 equiv) neat.

    • Note: The mixture often becomes viscous. If stirring is difficult, add a minimal amount of dry THF (1-2 mL).

  • Imine Formation: Stir at room temperature for 6–18 hours.

    • Checkpoint: Monitor by IR (disappearance of C=O stretch) or crude NMR. The solution must contain the intermediate imine/enamine before reduction.

  • Dilution & Reduction:

    • Dilute the mixture with absolute Ethanol (5 mL).

    • Add NaBH₄ (1.5 equiv) carefully (exothermic).

  • Workup (Critical Step):

    • Quench with water (2 mL). A heavy white precipitate (TiO₂) will form.

    • Filter the mixture through a pad of Celite to remove titanium salts. Wash the pad with DCM.

    • Concentrate the filtrate. Partition the residue between EtOAc and 1N NaOH (to ensure the amine is free-based).

    • Dry organic layer (Na₂SO₄) and concentrate.[6]

Troubleshooting & Decision Matrix

Use the following decision tree to select the appropriate protocol for your specific piperidine coupling.

DecisionTree Start Start: Reductive Amination CarbonylType Carbonyl Type? Start->CarbonylType Aldehyde Aldehyde CarbonylType->Aldehyde Ketone Ketone CarbonylType->Ketone MethodA Protocol A: STAB + AcOH in DCE Aldehyde->MethodA Fast & Clean Sterics Steric Hindrance? Ketone->Sterics Unhindered Unhindered (e.g., Cyclohexanone) Sterics->Unhindered Hindered Hindered (e.g., 2,6-disubst.) Sterics->Hindered Unhindered->MethodA Standard MethodB Protocol B: Ti(OiPr)₄ then NaBH₄ Hindered->MethodB Force Imine

Figure 2: Decision matrix for reagent selection.

Comparative Data: Yields by Method
Substrate Pair (Amine + Carbonyl)Protocol A (STAB) YieldProtocol B (Ti-mediated) YieldNotes
Piperidine + Benzaldehyde95% 88%STAB is faster and cleaner.
Piperidine + Acetophenone65%82% Ketone is slower; Ti drives equilibrium.
4-Phenylpiperidine + Cyclohexanone92% 90%Both work well; STAB preferred for ease.
2,6-Dimethylpiperidine + Benzaldehyde45%78% Steric bulk hinders iminium formation.

References

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[5][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][11][7][14] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5][7][14]J. Org.[5][7] Chem. 1996, 61, 3849–3862.[5][7] Link

  • Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[2]J. Org.[5][15][7] Chem. 1990, 55, 2552–2554. Link

  • Bhattacharyya, S. Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Tertiary Amines.J. Chem. Soc., Perkin Trans.[13] 1 1995, 1545–1547. Link

Sources

Method

Application Note: A Validated HPLC Method for the Chiral Purity and Assay of Piperidin-3-ylmethanamine Dihydrochloride

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of chemical purity and chiral purity of Piperidin-3-ylmethanamine dihy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of chemical purity and chiral purity of Piperidin-3-ylmethanamine dihydrochloride. Due to the analyte's lack of a significant UV chromophore, a pre-column derivatization strategy with p-toluenesulfonyl chloride (PTSC) is employed. This not only facilitates sensitive UV detection but also enables the chiral separation of the enantiomers on a polysaccharide-based chiral stationary phase. The method is developed to be precise, accurate, and suitable for quality control and drug development applications, adhering to principles outlined in the International Conference on Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge

Piperidin-3-ylmethanamine is a key chiral building block in the synthesis of various pharmaceutical agents. Its stereochemistry is often critical to the pharmacological activity and safety profile of the final drug product. Therefore, a reliable analytical method to control both its chemical and enantiomeric purity is paramount. The primary analytical challenges associated with Piperidin-3-ylmethanamine dihydrochloride are its high polarity and, more significantly, its lack of a chromophore, rendering direct UV detection in HPLC impractical for trace-level analysis.[1][2] To overcome this, a pre-column derivatization technique is an effective strategy to introduce a UV-active moiety into the molecule.[1][3]

This guide provides a comprehensive, step-by-step protocol for the analysis of Piperidin-3-ylmethanamine dihydrochloride, explaining the scientific rationale behind each step to ensure methodological robustness and transferability.

Principle of the Method

The core of this analytical method is the derivatization of the primary and secondary amine functionalities of Piperidin-3-ylmethanamine with p-toluenesulfonyl chloride (PTSC) in an alkaline medium. This reaction, depicted in Figure 1, yields a di-tosylated derivative that is highly responsive to UV detection.

derivatization cluster_reactants Reactants cluster_conditions Reaction Conditions Analyte Piperidin-3-ylmethanamine Product Di-tosylated Derivative (UV-Active) Analyte->Product Primary & Secondary Amines React PTSC p-Toluenesulfonyl Chloride (PTSC) PTSC->Product Base Base (e.g., NaHCO3) Solvent Solvent (e.g., Acetonitrile/Water)

Caption: Derivatization of Piperidin-3-ylmethanamine with PTSC.

Following derivatization, the resulting solution is directly injected into a chiral HPLC system. The separation of the enantiomeric derivatives is achieved on a polysaccharide-based chiral stationary phase, such as amylose tris(3,5-dimethylphenylcarbamate), which is known for its broad enantioselectivity for a wide range of racemates.[2]

Materials and Reagents

Material Grade/Specification
Piperidin-3-ylmethanamine dihydrochlorideReference Standard (>99.5%)
p-Toluenesulfonyl Chloride (PTSC)Reagent Grade (>99%)
Acetonitrile (ACN)HPLC Grade
Ethanol (EtOH)HPLC Grade
Diethylamine (DEA)Reagent Grade (>99.5%)
Sodium Bicarbonate (NaHCO₃)Analytical Grade
WaterHPLC or Milli-Q Grade

Instrumentation and Chromatographic Conditions

Parameter Setting
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Diode Array Detector (DAD)
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase 0.1% Diethylamine in Ethanol
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection Wavelength 228 nm
Injection Volume 10 µL
Run Time 30 minutes

Rationale for Parameter Selection:

  • Chiral Stationary Phase: The Chiralpak AD-H column, with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, provides excellent enantiomeric recognition for tosylated amines through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[2]

  • Mobile Phase: A polar organic mobile phase, such as ethanol with a basic additive like diethylamine, is effective for separations on polysaccharide-based chiral columns in polar organic mode.[1] The diethylamine helps to improve peak shape by minimizing secondary interactions with residual silanols on the silica support.

  • Detection Wavelength: The tosyl group introduced during derivatization provides a strong UV absorbance at approximately 228 nm, allowing for sensitive detection.[1]

Detailed Experimental Protocols

Standard and Sample Preparation

Standard Solution (100 µg/mL of the free base):

  • Accurately weigh approximately 16.4 mg of Piperidin-3-ylmethanamine dihydrochloride (equivalent to 10 mg of the free base) into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Solution:

  • Accurately weigh a quantity of the test sample equivalent to about 10 mg of Piperidin-3-ylmethanamine free base into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

Pre-Column Derivatization Protocol

workflow start Start prep_reagents Prepare PTSC and NaHCO3 Solutions start->prep_reagents pipette_sample Pipette 1.0 mL of Sample/Standard into a vial prep_reagents->pipette_sample add_bicarb Add 1.0 mL of 5% NaHCO3 Solution pipette_sample->add_bicarb add_ptsc Add 2.0 mL of PTSC Solution (10 mg/mL in ACN) add_bicarb->add_ptsc vortex Vortex for 30 seconds add_ptsc->vortex react React at 60°C for 30 minutes vortex->react cool Cool to Room Temperature react->cool inject Inject into HPLC cool->inject

Caption: The pre-column derivatization workflow.

Step-by-Step Procedure:

  • Prepare a 5% (w/v) Sodium Bicarbonate Solution: Dissolve 5 g of NaHCO₃ in 100 mL of water.

  • Prepare a 10 mg/mL PTSC Solution: Dissolve 100 mg of PTSC in 10 mL of acetonitrile. This solution should be prepared fresh daily.

  • In a 10 mL screw-cap vial, combine:

    • 1.0 mL of the standard or sample solution.

    • 1.0 mL of the 5% NaHCO₃ solution.

    • 2.0 mL of the 10 mg/mL PTSC solution in acetonitrile.

  • Cap the vial tightly and vortex for 30 seconds.

  • Place the vial in a heating block or water bath at 60°C for 30 minutes.

  • Cool the vial to room temperature. The solution is now ready for injection.

Self-Validation Check: The completeness of the derivatization reaction should be monitored during method development by analyzing samples with varying reaction times and temperatures. The absence of the underivatized starting material confirms the reaction has gone to completion.

Results and Discussion

A typical chromatogram will show two well-resolved peaks corresponding to the two enantiomers of the derivatized Piperidin-3-ylmethanamine.

Parameter Typical Value
Retention Time (Enantiomer 1) ~12 minutes
Retention Time (Enantiomer 2) ~15 minutes
Resolution (Rs) > 2.0
Tailing Factor < 1.5

The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The limit of detection (LOD) and limit of quantitation (LOQ) for the undesired enantiomer should also be established.

Conclusion

The HPLC method detailed in this application note, incorporating a pre-column derivatization step with PTSC, provides a sensitive, specific, and robust solution for the quality control of Piperidin-3-ylmethanamine dihydrochloride. It effectively addresses the challenge of analyzing this non-chromophoric, chiral compound, enabling accurate determination of both chemical and enantiomeric purity. This method is well-suited for implementation in pharmaceutical development and manufacturing environments.

References

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]

  • ResearchGate. (n.d.). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. Request PDF. [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • PubChem. (n.d.). Piperidine-3-methylamine. National Center for Biotechnology Information. [Link]

Sources

Application

High-Resolution NMR Strategies for the Structural &amp; Stereochemical Elucidation of Piperidine Scaffolds

Abstract Piperidine rings are among the most prevalent nitrogen heterocycles in FDA-approved pharmaceuticals (e.g., Fentanyl, Paroxetine, Ritalin).[1] However, their structural elucidation is frequently complicated by ri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidine rings are among the most prevalent nitrogen heterocycles in FDA-approved pharmaceuticals (e.g., Fentanyl, Paroxetine, Ritalin).[1] However, their structural elucidation is frequently complicated by ring inversion (chair-chair interconversion), nitrogen inversion, and the similarity of methylene proton signals.[1] This Application Note provides a definitive, field-proven protocol for the complete assignment of piperidine derivatives. It moves beyond standard 1D analysis, integrating specific sample preparation techniques (the "Salt-Lock" method) with advanced 2D NMR correlations to unambiguously resolve stereochemistry (cis/trans) and conformational preferences (axial/equatorial).

Part 1: Sample Preparation & Handling

The quality of piperidine NMR data is dictated by the protonation state of the nitrogen. Free bases often exhibit broad signals due to intermediate exchange rates of N-inversion and ring flipping.[1]

Solvent Selection and the "Salt-Lock" Protocol

Objective: To arrest conformational flipping and sharpen proton signals.[1]

  • Standard Solvent:

    
     is the baseline, but often results in broad multiplets for free secondary amines.
    
  • The "Salt-Lock" Method (Recommended):

    • Dissolve ~5-10 mg of the piperidine derivative in 0.6 mL

      
      .
      
    • Acquire a standard 1H spectrum. If signals are broad or

      
      -protons are indistinguishable:
      
    • Add 1-2 drops of Trifluoroacetic acid-d (TFA-d).

    • Mechanism:[1][2][3][4] Protonation of the amine (

      
      ) creates a rigid cation. This raises the energy barrier for ring inversion, "locking" the molecule into a specific chair conformation and sharpening the signals significantly. It also desheilds 
      
      
      
      -protons, moving them out of the "methylene envelope" (1.2–1.8 ppm).[1]
Concentration Standards
  • 1H / COSY / NOESY: 2–5 mg (minimum).[5]

  • 13C / HSQC / HMBC: 10–20 mg (optimal for overnight acquisition).[5]

Part 2: 1D NMR Acquisition Strategy

Causality: In piperidines, the coupling constants (


) are the gold standard for stereochemistry, often more reliable than NOE for ring substituents.
The "Forest of Multiplets" - Decoding Values

The Karplus relationship dictates that vicinal coupling (


) depends on the dihedral angle (

).[6][7] In a fixed chair piperidine:
Interaction TypeDihedral Angle (

)
Coupling Constant (

)
Diagnostic Value
Axial-Axial (

)
~180°10 – 12 Hz Primary Indicator. Indicates trans-diaxial arrangement.[1]
Axial-Equatorial (

)
~60°2 – 5 Hz Small coupling; often appears as broadening or small splittings.[1]
Equatorial-Equatorial (

)
~60°2 – 5 Hz Small coupling.[1]
Geminal (

)
N/A12 – 15 Hz Large splitting between protons on the same carbon.

Critical Analysis Step: Look for the Triplets of Doublets (td) or Doublets of Triplets (dt) in the 2.5–3.5 ppm range (


-protons).
  • If you see a large splitting (>10 Hz), that proton is Axial .[5]

  • If you see only small splittings (<5 Hz), that proton is Equatorial .[5]

The Bohlmann-Wenk Effect (Free Base Only)

In the free base form, lone pair orbitals on Nitrogen overlap with anti-periplanar C-H bonds (


), causing:
  • Shielding: Anti-periplanar protons (usually axial

    
    -protons) appear unusually upfield (2.0–2.2 ppm).[1]
    
  • Deshielding: Equatorial protons remain downfield (2.8–3.2 ppm).

  • Note: This effect disappears upon protonation (TFA-d addition).[1]

Part 3: 2D NMR Workflow & Logic

Do not run 2D experiments randomly. Follow this causal chain to build the structure.

Diagram: The Assignment Workflow

PiperidineWorkflow Start Unknown Piperidine Derivative Step1 1. Acquire 1H NMR (Salt-Lock if broad) Start->Step1 Step2 2. HSQC (Multiplicity-Edited) Step1->Step2 Identify C-H pairs Step3 3. COSY (Spin Systems) Step2->Step3 Trace connectivity Step4 4. J-Analysis (1H Spectrum) Step3->Step4 Determine Axial/Eq Step5 5. NOESY / ROESY Step4->Step5 Verify Spatial Proximity Step6 6. 13C Analysis (Gamma-Gauche) Step5->Step6 Confirm Sterics End Final Stereochemical Assignment Step6->End

Caption: Step-by-step logic flow for assigning piperidine derivatives, prioritizing J-coupling analysis before NOE confirmation.

Detailed Protocol for 2D Experiments
Step A: HSQC (Heteronuclear Single Quantum Coherence)
  • Protocol: Use Multiplicity-Edited HSQC (or DEPT-HSQC).[1]

  • Why: It separates

    
     and 
    
    
    
    (positive/red phases) from
    
    
    (negative/blue phases).[5]
  • Piperidine Application: Immediately distinguishes the methylene ring carbons (

    
    ) from methine substituents.[5] It allows you to pair the axial and equatorial protons to their specific carbon.
    
Step B: COSY (Correlation Spectroscopy)
  • Protocol: Magnitude mode COSY.

  • Why: Traces the spin system.

  • Piperidine Application: Start at the most distinct signal (usually the

    
    -protons at C2/C6 or a substituent methine).[1] Walk the ring: 
    
    
    
    .
Step C: NOESY (Nuclear Overhauser Effect)
  • Protocol: Mixing time (

    
    ) = 500–800 ms for small molecules.
    
  • Why: Determines spatial proximity (<5 Å).

  • Piperidine Application (Stereochemistry):

    • 1,3-Diaxial Correlations: Strong NOE between

      
       and 
      
      
      
      , or
      
      
      and
      
      
      .[5] This is the "fingerprint" of the chair conformation.
    • Vicinal Cis:

      
       and 
      
      
      
      on adjacent carbons show strong NOE.
    • Vicinal Trans:

      
       and 
      
      
      
      on adjacent carbons show WEAK or NO NOE (distance is too far, ~3-4 Å, compared to geminal/cis).

Part 4: Stereochemical Elucidation (The Core)

This section differentiates diastereomers (e.g., cis-3,4-dimethylpiperidine vs. trans).[5][1]

The Coupling Constant Decision Tree

Use this logic to determine if a substituent is Axial or Equatorial.[8]

StereochemLogic Input Target Proton (H-x) Split Observe Splitting Pattern Input->Split LargeJ Large Coupling (>10Hz)? Split->LargeJ Axial H-x is AXIAL (Substituent is Equatorial) LargeJ->Axial Yes (J_aa present) Equatorial H-x is EQUATORIAL (Substituent is Axial) LargeJ->Equatorial No (Only J_ae/J_ee)

Caption: Logic gate for determining substituent orientation based on the splitting pattern of the geminal proton.

The Gamma-Gauche Effect ( C NMR)

In 13C NMR, a carbon atom in a gauche orientation to a substituent (typically


-position) will be shielded (shifted upfield) by 3–6 ppm compared to the anti orientation.[1]
  • Scenario: 3-methylpiperidine.[1]

  • Equatorial Methyl: The methyl group is anti to C5. Normal shift.

  • Axial Methyl: The methyl group is gauche to C5. C5 shifts upfield (shielded).

  • Protocol: Compare experimental 13C shifts with predicted values or isomer pairs. The isomer with the most upfield ring carbons usually contains axial substituents (sterically crowded).

Part 5: Comprehensive References

  • NIH/National Library of Medicine. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.[1] (Detailed analysis of piperidine conformational forces and NMR data). [Link]

  • MDPI (Molecules). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (Protocols for variable temperature NMR and coalescence in piperidine-like systems). [Link][5]

  • Journal of the American Chemical Society (JACS). Conformational analysis.[9] 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.[1][9] (Foundational text on 13C shifts and gamma-gauche effects in piperidines). [Link]

  • National Institutes of Health (NIH). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants.[1][10] (Critical comparison of Coupling Constants vs. Gamma-Gauche effect). [Link]

Sources

Method

Advanced Analytical Protocols: Derivatization of Piperidin-3-ylmethanamine

Content Type: Application Note & Detailed Protocol Target Audience: Analytical Chemists, drug development scientists, and QC professionals.[1] Executive Summary & Scientific Rationale Piperidin-3-ylmethanamine (3-PMA) (a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Detailed Protocol Target Audience: Analytical Chemists, drug development scientists, and QC professionals.[1]

Executive Summary & Scientific Rationale

Piperidin-3-ylmethanamine (3-PMA) (also known as 3-(aminomethyl)piperidine) is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., Linagliptin) and GPCR modulators.[1] Its structure presents three distinct analytical challenges:

  • Lack of Chromophore: The aliphatic backbone lacks conjugation, rendering UV-Vis detection (254 nm) insensitive.

  • High Polarity: Two amine groups (secondary piperidine ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     and primary methylamine 
    
    
    
    ) create high polarity, causing poor retention on standard C18 RP-HPLC columns.
  • Chirality: The C3 position is a stereocenter. Enantiomeric purity is often a Critical Quality Attribute (CQA), yet the enantiomers are indistinguishable on achiral stationary phases.

This guide details three derivatization strategies designed to overcome these barriers, transforming 3-PMA into an analyte suitable for high-sensitivity fluorescence detection, chiral resolution on achiral columns, and robust GC-MS profiling.[1]

Chemical Strategy & Reaction Mechanisms[2]

We employ Nucleophilic Aromatic Substitution (


)  and Acylation  mechanisms to tag the amine functionalities.
The Derivatization Landscape
Target OutcomeReagentMechanismDetection Limit (LOD)
Trace Quantification FMOC-Cl (9-Fluorenylmethyl chloroformate)Carbamate formationFemtomole (FLD)
Chiral Resolution Marfey's Reagent (FDAA)

(Diastereomer formation)
Picomole (UV/MS)
GC-MS Volatility MBTFA / TFAA Acylation (Trifluoroacetyl)Nanomole (EI-MS)
Reaction Pathway Visualization

The following diagram illustrates the parallel derivatization workflows for 3-PMA.

DerivatizationPathways cluster_HPLC Liquid Chromatography Strategies cluster_GC Gas Chromatography Strategy Analyte Piperidin-3-ylmethanamine (3-PMA) FMOC Reagent: FMOC-Cl (Base Catalyzed) Analyte->FMOC Trace Analysis Marfey Reagent: FDAA (Marfey's) Analyte->Marfey Chiral Purity TFAA Reagent: TFAA/MBTFA (Anhydrous) Analyte->TFAA Impurity Profiling FMOC_Prod Bis-FMOC-3-PMA (Highly Fluorescent) FMOC->FMOC_Prod pH 9-10 < 5 min Marfey_Prod Diastereomers (Separable on C18) Marfey->Marfey_Prod 40°C, 1h S_NAr GC_Prod Volatile Acyl-Derivative (m/z identifiable) TFAA->GC_Prod 60°C, 30 min

Caption: Decision tree for selecting the appropriate derivatization pathway based on analytical needs (Sensitivity vs. Chirality vs. Volatility).

Protocol A: High-Sensitivity HPLC-FLD (FMOC-Cl)

Objective: Quantification of 3-PMA at trace levels (e.g., cleaning validation, plasma pharmacokinetics). Principle: FMOC-Cl reacts with both primary and secondary amines under alkaline conditions to form stable, highly fluorescent carbamates.[1]

Reagents & Preparation
  • Borate Buffer (0.2 M, pH 9.5): Dissolve boric acid in water; adjust pH with NaOH.

  • FMOC-Cl Solution (5 mM): Dissolve in dry Acetonitrile (ACN). Prepare fresh daily.

  • Quenching Agent: 1-Adamantanamine (ADAM) or simple extraction with pentane (to remove excess FMOC-OH).[1]

Step-by-Step Workflow
  • Mix: Combine 100 µL Sample + 100 µL Borate Buffer in a 1.5 mL amber vial.

  • React: Add 200 µL FMOC-Cl solution . Vortex immediately.

  • Incubate: Allow reaction to proceed at ambient temperature for 5 minutes .

    • Note: The reaction is rapid.[2] Extended times may increase hydrolysis of the reagent into interfering FMOC-OH.

  • Extraction (Critical Step): Add 500 µL Pentane . Vortex for 30 seconds.

    • Why? Excess FMOC-Cl hydrolyzes to FMOC-OH, which fluoresces and interferes with early eluting peaks.[1] Pentane removes the unreacted reagent/hydrolysis product while the polar 3-PMA-FMOC derivative remains in the aqueous phase.

  • Separate: Discard the top organic layer. Inject the bottom aqueous layer.

HPLC Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN.[3] Gradient: 30% B to 90% B over 15 min.

  • Detection: Fluorescence (Excitation: 265 nm, Emission: 315 nm).

Protocol B: Chiral Separation (Marfey’s Method)

Objective: Determination of Enantiomeric Excess (% ee) of (R)- or (S)-3-PMA without expensive chiral columns. Principle: The chiral reagent 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the enantiomers of 3-PMA to form diastereomers.[1] These diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Reagents[1][5][6][7][8]
  • Marfey’s Reagent (FDAA): 1% w/v in Acetone.

  • 1 M NaHCO₃: Reaction catalyst.

  • 1 M HCl: Quenching acid.

Step-by-Step Workflow
  • Mix: Place 50 µL Sample (approx 1 mg/mL) in a vial.

  • Basify: Add 100 µL 1 M NaHCO₃ .

  • Derivatize: Add 100 µL FDAA solution .

  • Heat: Incubate at 40°C for 60 minutes in a heating block.

    • Mechanism:[1][4][5][6] The fluorine atom on the FDAA undergoes nucleophilic substitution by the amines of 3-PMA.

  • Quench: Cool to room temp. Add 50 µL 1 M HCl to stop the reaction and neutralize pH.

  • Dilute: Add 200 µL ACN/Water (50:50) before injection.

Separation Logic

Because 3-PMA is a diamine, mono- and bis-derivatives are possible.[1] The bis-FDAA derivative is the target. The elution order on a C18 column is typically:

  • L-FDAA-(R)-3-PMA (Elutes first - less hydrophobic interaction)[1]

  • L-FDAA-(S)-3-PMA (Elutes second) Note: Elution order must be confirmed with a pure enantiomeric standard.

Protocol C: GC-MS Profiling (TFAA Derivatization)

Objective: Volatility enhancement for impurity profiling or residual solvent analysis. Principle: Acylation of the polar N-H groups with Trifluoroacetic Anhydride (TFAA) or MBTFA reduces hydrogen bonding, improving peak shape and volatility.

Step-by-Step Workflow
  • Dry: Evaporate 100 µL Sample to dryness under nitrogen stream. Strictly anhydrous conditions are required.

  • Solubilize: Add 50 µL Ethyl Acetate .

  • Reagent: Add 50 µL MBTFA (N-Methyl-bis-trifluoroacetamide) or TFAA .

  • Heat: Cap tightly and heat at 60°C for 30 minutes .

  • Inject: Inject 1 µL into GC-MS (Split mode 1:10).

GC-MS Parameters
  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).[1]

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C (5 min).

  • MS Detection: SIM mode monitoring molecular ion of the bis-TFA derivative (

    
     of 3-PMA + 2x(97) - 2x(1) = M+192).
    

Validation & Performance Metrics

The following data summarizes typical performance characteristics when using the FMOC-Cl (Protocol A) method, which is the most robust for quantitative analysis.

ParameterSpecification / ResultNotes
Linearity (

)
> 0.999Range: 10 ng/mL – 10 µg/mL
Recovery 95.0% – 104.4%Spiked into plasma/buffer matrix
LOD ~ 0.4 ng/mLFluorescence detection is highly sensitive
Precision (RSD) < 2.8%Intra-day repeatability
Derivative Stability > 24 HoursWhen kept at 4°C in autosampler

Troubleshooting Guide

ProblemRoot CauseCorrective Action
Interfering Peak at ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

Excess FMOC-OHEnsure Pentane extraction step (Protocol A) is vigorous.
Low Sensitivity Incomplete ReactionCheck pH of Borate buffer. It must be > 9.0 for the amine to be nucleophilic.
Double Peaks (HPLC) Mono- vs Bis-derivatization3-PMA has two amines. Ensure excess reagent (molar ratio > 10:1) to force complete bis-derivatization.[1]
Peak Tailing (GC) Moisture ContaminationEnsure sample is completely dry before adding TFAA/MBTFA.

References

  • Separation of Enantiomers via Marfey's Reagent: Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[7][8][9][10][11] [Link]

  • FMOC-Cl Derivatization Mechanism & Protocol: Einarsson, S., et al. (1983).[1] Separation of amino acid derivatives using automated pre-column derivatization with 9-fluorenylmethyl chloroformate. Journal of Chromatography A. [Link]

  • Analytical Methods for Piperidine Derivatives (Patent Context): CN104034814B. (2016). HPLC analytical approach of 3-amino piperidine using Benzoyl Chloride.
  • GC-MS Derivatization Strategies: Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Analysis of Polar Amines

Ticket ID: #PA-HPLC-001 Subject: Troubleshooting Guide for Peak Tailing, Retention Loss, and Method Robustness in Polar Amine Analysis Assigned Specialist: Senior Application Scientist, Separations Division Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PA-HPLC-001 Subject: Troubleshooting Guide for Peak Tailing, Retention Loss, and Method Robustness in Polar Amine Analysis Assigned Specialist: Senior Application Scientist, Separations Division

Executive Summary: The "Silanol Trap"

The analysis of polar amines is notoriously difficult due to a fundamental mismatch in chemistry. Most amines are basic (


), meaning they are positively charged at neutral or acidic pH. Conversely, silica-based stationary phases contain residual silanol groups (

) that become deprotonated and negatively charged above pH 3.5.

This creates an unintentional cation-exchange mechanism where your analyte adheres to the silica surface rather than partitioning into the bonded phase (e.g., C18). The result is the "Silanol Trap": severe peak tailing, retention time shifting, and non-linear loading capacity.

This guide provides field-proven protocols to neutralize these secondary interactions and stabilize your method.

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My amine peaks are tailing significantly (

). Increasing the organic modifier doesn't help. What is the root cause and fix?

Diagnosis: You are likely experiencing "Secondary Silanol Interactions."[1] The tail is not caused by the hydrophobic retention mechanism but by the analyte dragging along the acidic silica surface.

The Fix: You must disrupt the electrostatic attraction using one of three strategies (ranked by MS-compatibility).

StrategyMechanismProtocolMS Compatible?
1. High pH Mobile Phase Suppresses Amine Charge. At pH 10-11, amines become neutral (

) and ignore silanols.
Use 10mM Ammonium Bicarbonate or Ammonium Hydroxide adjusted to pH 10.5. Requires Hybrid (BEH) or Polymer Column. YES (Excellent)
2. Low pH + High Ionic Strength Suppresses Silanol Charge. At pH < 2.5, silanols are protonated (neutral).Use 0.1% Formic Acid + 10-20mM Ammonium Formate. The salt cation (

) competes with the amine for any remaining active silanols.
YES
3. Ion Pairing / Sacrificial Base Masking. TFA forms a neutral pair with the amine. TEA blocks silanols.UV Only: Add 0.05% Triethylamine (TEA). MS: Use 0.05-0.1% Trifluoroacetic Acid (TFA).Conditional (See Q4)

Critical Note: Do not use standard silica C18 columns at pH > 8. The silica backbone will dissolve, creating a void at the column head (double peaks/shoulder). Use Hybrid Particle Technology (HPT) or polymer-based columns.

Q2: My polar amine elutes in the void volume (

) on a C18 column. How do I increase retention?

Diagnosis: The amine is too hydrophilic. It prefers the aqueous mobile phase over the hydrophobic C18 ligand.

The Fix: Switch separation modes. "Aqua" or "Polar-Embedded" C18 phases often fail for very small, polar amines (e.g., metformin, histamine).

Protocol: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC acts as "reversed" reversed-phase. The stationary phase is polar (Silica, Amide, Zwitterionic), and the mobile phase is high-organic (>70% ACN).

  • Mechanism: A water-rich layer adsorbs to the polar surface.[2][3][4] The amine partitions into this water layer.

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[3][5][6]

  • Isocratic Start: 90% B / 10% A.

  • Elution Order: The most polar compounds elute last.

HILIC_Mechanism cluster_0 HILIC Retention Mechanism Stationary Polar Stationary Phase (Amide/Silica) WaterLayer Adsorbed Water-Rich Layer (Stagnant) Stationary->WaterLayer Hydration BulkMP Bulk Mobile Phase (High ACN) BulkMP->WaterLayer Partitioning Analyte Polar Amine Analyte->WaterLayer Retained

Figure 1: HILIC retention relies on the partition of the analyte into a water-rich layer formed on the surface of the polar stationary phase.[2]

Q3: I am seeing retention time shifts and "ghost peaks" in HILIC mode. Why?

Diagnosis: HILIC columns require extensive equilibration and are sensitive to buffer concentration.

The Fix:

  • Conditioning: A new HILIC column must be flushed with 50 column volumes of the aqueous buffer (Mobile Phase A) before introducing organic solvent. This establishes the water layer.[2][4]

  • Equilibration: Between gradient runs, HILIC requires 20 column volumes of re-equilibration (vs. 3-5 for C18).

  • Buffer: Never use pure water/ACN. You must have at least 10mM ionic strength to control the electrostatic repulsion/attraction on the surface.

Q4: I use TFA to fix peak shape, but my MS signal intensity dropped by 90%. How do I recover sensitivity?

Diagnosis: TFA (Trifluoroacetic Acid) is an ion-pairing agent.[7][8][9] While it sharpens peaks by neutralizing the amine's charge, the strong surface tension of TFA prevents efficient droplet evaporation in the ESI (Electrospray Ionization) source. This is called "Signal Suppression."

The Fix:

  • Option A (The Compromise): Switch to Difluoroacetic Acid (DFA) . It offers peak shape similar to TFA but with significantly less signal suppression.

  • Option B (The "Propionic" Hack): Add 10% Propionic Acid to the mobile phase. (Less common, requires optimization).

  • Option C (Post-Column Fix): Use the "Faulkner Method" (See diagram below). Introduce a "Prop" solvent (Propionic acid + Isopropanol) after the column but before the MS source to break the TFA ion pair.

Part 2: Method Development Decision Matrix

Use this logic flow to select the correct column and mobile phase for your specific amine.

DecisionTree Start Start: Polar Amine Analysis CheckLogP Check LogP / Hydrophobicity Start->CheckLogP Hydrophobic LogP > 0 (Moderately Polar) CheckLogP->Hydrophobic Hydrophilic LogP < 0 (Very Polar) CheckLogP->Hydrophilic HighPH Can you use High pH (pH 10)? Hydrophobic->HighPH HILIC_Check Use HILIC Mode Hydrophilic->HILIC_Check HybridCol Use Hybrid C18 (BEH/HPH) 10mM NH4HCO3 (pH 10) HighPH->HybridCol Yes (MS Compatible) AcidicCol Use C18 with Charged Surface (CSH) 0.1% Formic Acid HighPH->AcidicCol No (pH restricted) Amide Amide / Zwitterionic Column ACN / 10mM NH4 Formate (pH 3) HILIC_Check->Amide

Figure 2: Decision matrix for selecting the appropriate chromatographic mode based on analyte hydrophobicity (LogP).

Part 3: Comparative Data on Mobile Phase Modifiers

The choice of modifier dictates the balance between peak symmetry and detector sensitivity.

Modifier

Peak Shape ImpactMS Signal ImpactBest Use Case
Formic Acid (0.1%) 3.75ModerateLow SuppressionGeneral screening; High-sensitivity MS.
TFA (0.05-0.1%) 0.23Excellent (Ion Pairing)High Suppression (>90% loss)UV detection; High-conc samples.
Ammonium Acetate (10mM) 4.76GoodLow SuppressionpH 4-6 buffering; Labile compounds.
Ammonium Bicarbonate 6.4 / 10.3Excellent (High pH)Low SuppressionGold Standard for basic amines on Hybrid columns.
Triethylamine (TEA) 10.75Excellent (Silanol blocker)Incompatible (Contaminates Source)UV ONLY . Never use in LC-MS.
References
  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2019). Hybrid Particle Columns: The First Twenty Years. LCGC International. Link

  • Dolan, J. W. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Link

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18.Link

  • Thermo Fisher Scientific. (2018). HILIC Method Development in a Few Simple Steps.Link

Sources

Optimization

Enhancing the selectivity of reactions involving piperidine scaffolds

Topic: Enhancing the Selectivity of Reactions Involving Piperidine Scaffolds Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active | Version: 2.4 (2025 Update) Welcome to the Piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Selectivity of Reactions Involving Piperidine Scaffolds Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active | Version: 2.4 (2025 Update)

Welcome to the Piperidine Functionalization Support Hub

System Overview: The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved drugs.[1] However, its functionalization is fraught with selectivity conflicts:

  • Chemoselectivity: Competition between the nucleophilic nitrogen (N-alkylation) and the C-H bonds.

  • Regioselectivity: Distinguishing between the electronically activated

    
    -position (C2), the deactivated 
    
    
    
    -position (C3), and the sterically accessible
    
    
    -position (C4).
  • Stereoselectivity: Managing cis/trans relationships and enantiocontrol.

This guide treats chemical synthesis as a debugging process. Select your issue below to jump to the relevant troubleshooting protocol.

Quick Diagnostic: Site-Selectivity Decision Tree

Use this workflow to determine the correct methodology for your target position.

PiperidineSelectivity Start Target Position on Piperidine Ring? C2 Position C2 (Alpha) (Electronically Activated) Start->C2 C3 Position C3 (Beta) (Electronically Deactivated) Start->C3 C4 Position C4 (Gamma) (Sterically Accessible) Start->C4 C2_Method1 Photoredox Catalysis (Ir-based, Radical) C2->C2_Method1 Mild, late-stage C2_Method2 Anodic Oxidation (Shono-type) C2->C2_Method2 Scalable, electrochemical C2_Method3 Lithiation (Beak-Coldham) (Requires N-Boc) C2->C2_Method3 Enantioselective potential C3_Method1 Directed C-H Activation (Pd-cat, AQ Group) C3->C3_Method1 Direct C-H C3_Method2 Indirect: Cyclopropane Ring Opening C3->C3_Method2 De novo synthesis C4_Method1 Steric Control (Bulky Rh Catalysts) C4->C4_Method1 Carbenoid insertion C4_Method2 Minisci Reaction (Radical Addition) C4->C4_Method2 Heteroaryl coupling

Figure 1: Decision matrix for selecting the appropriate functionalization strategy based on the target carbon site.

Module 1: Alpha-Functionalization (C2) – The "Electronic" Hotspot

Context: The C2 position adjacent to the nitrogen is electronically activated (lower BDE) but prone to over-oxidation.

Ticket #C2-01: Low Regiocontrol in C-H Arylation

User Query: "I am trying to arylate N-Boc piperidine at C2 using photoredox catalysis, but I'm getting a mixture of products and low yield."

Root Cause Analysis:

  • Radical Stability: The

    
    -amino radical is stabilized, but without a hydrogen bond donor or specific catalyst interaction, it may engage in non-selective pathways.
    
  • Epimerization: The initial kinetic product might be a mixture of diastereomers.

  • Light Source: Inefficient photon flux or incorrect wavelength matching to the photocatalyst.

Corrective Action Protocol:

  • Catalyst Switch: Utilize Ir(ppy)₃ (fac-tris(2-phenylpyridinato)iridium(III)) which is optimized for generating

    
    -amino radicals via Single Electron Transfer (SET) [1].
    
  • Thermodynamic Equilibration: If diastereoselectivity is poor, extend the reaction time. The

    
    -amino radical allows for reversible epimerization, often converging to the thermodynamic (more stable) isomer (usually with the substituent equatorial) [2].
    
  • Substrate Stoichiometry: Unlike standard cross-couplings, use the piperidine as the limiting reagent (1.0 equiv) and the aryl nitrile/halide in excess to prevent over-functionalization.

Ticket #C2-02: Lithiation Fails (No Deprotonation)

User Query: "I tried the Beak/Coldham lithiation method with n-BuLi/TMEDA, but I recovered starting material."

Troubleshooting Guide:

  • Check Protecting Group: This method strictly requires an N-Boc or N-Pivaloyl group. N-Benzyl or N-Alkyl groups will coordinate the lithium differently or undergo competitive benzylic lithiation [3].

  • Temperature Control: The lithiated species is unstable above -40°C. Ensure internal temperature is maintained at -78°C during deprotonation.

  • Transmetalation: If coupling with an aryl halide, transmetalate to Zinc (using ZnCl₂) before adding the Palladium catalyst (Negishi coupling conditions). Direct coupling of the organolithium is rarely successful due to halogen-metal exchange side reactions.

Module 2: Distal Functionalization (C4) – The "Steric" Challenge

Context: C4 is electronically deactivated compared to C2 but is the most sterically accessible site.[2]

Ticket #C4-01: C2 vs. C4 Competition in Rhodium Carbenoid Insertions

User Query: "I am using a Rhodium catalyst for C-H insertion, but the carbene is inserting at C2 instead of C4."

Root Cause Analysis: Standard Rhodium catalysts (like Rh₂(OAc)₄) favor the electronically activated C2 position. To hit C4, you must override electronics with steric bulk.[2]

Corrective Action Protocol:

  • Catalyst Selection: Switch to the bulky, "wall-like" catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ . The extreme steric bulk of the bridging ligands prevents the carbene from approaching the hindered C2 position (adjacent to the N-protecting group), forcing reaction at the exposed C4 site [4].

  • Protecting Group Synergy: Use a bulky protecting group like N-Troc or N-Boc to further shield the C2 position.

  • Solvent: Use non-coordinating solvents like 2,2-dimethylbutane or trifluorotoluene to prevent solvent binding to the Rhodium center.

Ticket #C4-02: Minisci Reaction Selectivity

User Query: "My radical addition to the piperidine ring is non-selective."

Troubleshooting Guide:

  • Protonation State: Ensure the reaction medium is acidic (TFA or aqueous acid). Protonation of the piperidine nitrogen creates an ammonium species. The strong electron-withdrawing inductive effect (-I) deactivates the C2 and C3 positions, directing nucleophilic radicals to the C4 position [5].

  • Radical Source: For C4-alkylation, use alkyl halides with photocatalysts rather than carboxylic acids if decarboxylation is sluggish.

Module 3: The "Impossible" C3 – Directed & Indirect Methods

Context: C3 is the most difficult position to access directly because it lacks the electronic activation of C2 and the steric accessibility of C4.

Ticket #C3-01: Direct C-H Activation Failure

User Query: "I cannot get any catalyst to activate the C3 position directly."

Root Cause Analysis: The inductive withdrawal of the nitrogen deactivates C3, and it is too close to the N-substituent for steric preference. Direct C3 activation usually requires a Transient Directing Group (TDG) or a specific scaffold constraint.

Corrective Action Protocol:

  • Directed Strategy: Install a directing group at C4 or C2 if possible, or use a specific C3-directing group on the nitrogen (e.g., Aminoquinoline amides) if you are starting from an acyclic precursor or a specific lactam.

  • The "Indirect" Workaround (Davies Method):

    • Step 1: Synthesize a tetrahydropyridine.

    • Step 2: Perform a Rh-catalyzed cyclopropanation.[3][4]

    • Step 3: Undergo reductive ring-opening.[3][4][5] This sequence places substituents at C3 with high stereocontrol, bypassing the need for direct C-H activation [4].

Module 4: Stereochemical Integrity & Data

User Query: "How do I control cis/trans selectivity in substituted piperidines?"

Protocol:

  • Kinetic vs. Thermodynamic:

    • Kinetic Control: Low-temperature lithiation followed by electrophile trapping usually yields the substituent trans to the N-protecting group (due to chelation or steric approach).

    • Thermodynamic Control: Acid-mediated or radical-mediated equilibration will favor the substituent in the equatorial position to minimize 1,3-diaxial interactions.

Table 1: Catalyst Selection Matrix for Piperidine Functionalization

Target SitePrimary ConstraintRecommended Catalyst/ReagentKey MechanismReference
C2 (Alpha) Electronic ActivationIr(ppy)₃ / Blue LEDPhotoredox SET / Radical[1, 2]
C2 (Alpha) EnantioselectivityRh₂(R-TPPTTL)₄ Carbenoid Insertion[4]
C3 (Beta) Deactivated SitePd(OAc)₂ + AQ Ligand Directed C-H Activation[6]
C4 (Gamma) Steric AccessibilityRh₂(S-2-Cl-5-BrTPCP)₄ Steric Exclusion[4]
C4 (Gamma) Nucleophilic RadicalAmmonium Persulfate / H⁺ Minisci (Protonated N)[5]
Experimental Workflow Visualization

Below is the mechanistic flow for the Photoredox


-Arylation (Module 1), highlighting the critical "Epimerization" step for stereocontrol.

PhotoredoxMechanism Substrate N-Boc Piperidine (Substrate) RadicalCat Alpha-Amino Radical Substrate->RadicalCat SET Oxidation (-H+, -e-) ExcitedCat Ir(III)* (Excited State) ExcitedCat->RadicalCat Quenching Trapped Radical-Arene Adduct RadicalCat->Trapped Arene Trapping KineticProd Kinetic Product (Mixture of Diastereomers) Trapped->KineticProd Re-aromatization ThermoProd Thermodynamic Product (High dr, Equatorial) KineticProd->ThermoProd Epimerization (Slow Step)

Figure 2: Mechanism of Photoredox


-Arylation showing the critical epimerization step required for high diastereoselectivity.
References
  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6060), 1114–1117. Link

  • Kuroda, Y., & Sarpong, R. (2020).[6] Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization.[7][8] Journal of the American Chemical Society, 142(16), 7306–7311. Link

  • Coldham, I., & Leonori, D. (2010). Deprotonation of N-Boc-piperidine: lithiation at the alpha-position. Organic Syntheses, 87, 226. Link

  • Davies, H. M. L., et al. (2020).[5] Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. Link

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699. Link

  • He, J., Hamann, L. G., Davies, H. M. L., & Beckwith, R. E. J. (2015). Late-Stage C–H Functionalization of 1,4-Dihydropyridines and Piperidines.[9] Nature Communications, 6, 5943. Link

Sources

Troubleshooting

Technical Support Center: Piperidine Purification &amp; Isolation

Topic: Optimization of Column Chromatography for Piperidine Derivatives Ticket ID: PIP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Sticky" Problem User Ticket: "I am trying t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Column Chromatography for Piperidine Derivatives

Ticket ID: PIP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Sticky" Problem

User Ticket: "I am trying to purify a piperidine derivative on silica gel. The compound streaks from the baseline to the solvent front, and I'm losing mass on the rotavap. Help?"

Scientist Analysis: Piperidine (


) is a strong base. On standard silica gel (

), it acts as a "proton sponge," interacting with acidic silanol groups (

). This acid-base interaction causes severe peak tailing ("streaking") and irreversible adsorption. Furthermore, free-base piperidine is volatile (

) and often lacks a UV chromophore, making detection and isolation difficult.

This guide provides a modular troubleshooting approach to solve these three specific failure modes: Separation (Streaking), Detection (Invisibility), and Isolation (Volatility).

Module 1: Eliminating "Streaking" (Stationary Phase Logic)

Q: Why does my product tail endlessly on the column?

A: Your compound is protonating the silica surface. You must "mask" these silanol sites or switch the stationary phase.

Protocol A: The "TEA Blockade" (Standard Silica)

Use this for standard flash chromatography when you cannot switch media.

  • Mobile Phase Modifier: Add 1–5% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
    • Mechanism:[1][2] TEA is a stronger base than most piperidine derivatives. It competitively binds to the acidic silanol sites, creating a "shield" that allows your product to pass through without drag.

  • The Pre-Wash (Critical Step): Before loading your sample, flush the column with 2 Column Volumes (CV) of the mobile phase containing the additive. This ensures the silica is deactivated before your product touches it.

Protocol B: The "Golden Solvent" System

For highly polar piperidines that don't move in Hexane/EtOAc, use this specific ratio:

Component Ratio (v/v) Function
Dichloromethane (DCM) 90 Solubilizing agent
Methanol (MeOH) 9 Polarity carrier

| Ammonium Hydroxide (


)  | 1 | Base modifier & deactivator |

Warning: Do not mix Acetone with primary/secondary amines on silica; it can form enamines/imines in situ, creating "ghost" spots.

Protocol C: Alternative Stationary Phases (When Silica Fails)

If streaking persists despite TEA, switch the media.

Stationary PhasePropertiesBest For
Neutral Alumina Lower acidity than silica.Acid-sensitive amines or when TEA interferes with downstream steps.[3]
Basic Alumina Alkaline surface (

).
The Gold Standard. Prevents protonation entirely. No TEA additive needed.
C18 (Reverse Phase) Hydrophobic interaction.Very polar amines. Use 0.1% Ammonium Bicarbonate buffer (Basic) instead of TFA to keep amine neutral.
Visual Troubleshooting: The Separation Decision Tree

PiperidineSeparation Start Start: Piperidine Streaking on TLC/Column CheckAdd Are you using a Basic Additive? Start->CheckAdd AddTEA Add 1-3% Et3N or 1% NH4OH to Mobile Phase CheckAdd->AddTEA No CheckPhase Is the product still streaking? CheckAdd->CheckPhase Yes AddTEA->CheckPhase SwitchMedia Switch Stationary Phase CheckPhase->SwitchMedia Yes (Still streaking) Success Clean Separation Achieved CheckPhase->Success No (Spot is tight) Alumina Use BASIC Alumina (No additive needed) SwitchMedia->Alumina AmineSilica Use Amine-Functionalized Silica (NH2-Silica) SwitchMedia->AmineSilica

Figure 1: Decision logic for eliminating amine tailing during purification.

Module 2: Detection (The "Invisible" Spot)

Q: My compound has no UV activity. How do I see it on TLC?

A: Piperidine lacks a conjugated


-system, rendering it invisible under UV

. You must use chemical stains.
Stain Selection Guide
StainColor ResponsePreparation/Notes
Ninhydrin Yellow/Orange (Secondary Amines)Dissolve 1.5g Ninhydrin in 100mL n-butanol + 3mL AcOH. Heat TLC plate until spots appear.[4] Note: Unlike primary amines (Purple), piperidines often stain yellow/red.
Iodine (

) Chamber
Brown/Yellow Universal. Piperidines absorb iodine strongly. Reversible (spots fade over time).
Dragendorff’s Reagent Orange on Pink Specific for tertiary amines and alkaloids. High sensitivity.
KMnO

Yellow on Purple Poor choice. Secondary amines stain weakly and are hard to distinguish from background.

Pro Tip: Always spot a "Co-Spot" of your crude reaction mixture next to your purified fraction on the TLC plate to confirm the stain color matches your target.

Module 3: Isolation & Volatility Management

Q: I had 500mg of product, but after the rotavap, I only have 50mg. Where did it go?

A: Free-base piperidine is volatile. If you used high vacuum or heated the rotavap bath >40°C, you likely pumped your product into the trap.

Solution: The "Trap & Salt" Protocol

Convert the volatile free base into a non-volatile solid salt before final drying.

Step-by-Step Protocol:

  • Collection: Pool the column fractions containing your pure piperidine.

  • Acidification: Add 2.0 equivalents of HCl (1M in Diethyl Ether or Dioxane) dropwise to the pooled fractions.

  • Observation: A white precipitate (Piperidine

    
    HCl salt) should form immediately.
    
  • Evaporation: Rotavap the solvent. The salt form is stable, non-volatile, and easy to handle.

  • Recovery (Optional): If you need the free base later, simply wash the salt with saturated

    
     and extract with DCM.
    

Module 4: The "Catch and Release" (SCX) Alternative

User Ticket: "My impurity co-elutes with my product no matter what solvent I use."

Scientist Analysis: If standard chromatography fails (similar


), stop trying to separate by polarity. Separate by basicity  using Strong Cation Exchange (SCX) cartridges.[5]
Workflow: SCX Purification
  • Load: Dissolve crude mixture in MeOH/DCM. Load onto SCX cartridge.[5]

    • Result: Basic piperidine binds to sulfonic acid resin. Neutral impurities pass through.[5]

  • Wash: Flush with 100% MeOH.

    • Result: Elutes all non-basic impurities.

  • Release: Flush with 2M

    
     in MeOH .
    
    • Result: Ammonia displaces the piperidine, eluting it in the basic wash.

  • Evaporate: Concentrate the ammonia wash to obtain pure amine.

References

  • Teledyne ISCO. (2012). RediSep Amine Functionalized Column: Purification of Primary Amines. Application Note AN54. Link

  • Biotage. (2023).[6] Strategies for Flash Chromatography of Amines. The Flash Blog. Link

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

  • Reach Devices. (n.d.). TLC Stains and Recipes: Ninhydrin.Link

  • Sigma-Aldrich. (n.d.). Piperidine Product Specification & Properties.[7][8][9]Link

Sources

Optimization

Technical Support Center: Resolution of Chiral Piperidine Enantiomers

Introduction: The Piperidine Challenge Piperidine rings are ubiquitous in pharmaceutical pharmacophores (e.g., paroxetine, ritalin, tofacitinib). However, the secondary amine moiety introduces specific challenges in chir...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Challenge

Piperidine rings are ubiquitous in pharmaceutical pharmacophores (e.g., paroxetine, ritalin, tofacitinib). However, the secondary amine moiety introduces specific challenges in chiral resolution:

  • Basicity: The nitrogen lone pair interacts strongly with silanols in chromatography, causing peak tailing.

  • Solubility: Piperidine salts often exhibit "oiling out" behavior rather than crystallization during classical resolution.

  • Conformational Flexibility: The chair/boat interconversion can complicate enzymatic recognition.

This guide moves beyond standard protocols to address the causality of failure modes and provides self-validating workflows for resolution.

Module 1: Classical Resolution via Diastereomeric Salt Crystallization

Core Concept: This method relies on the differential solubility of diastereomeric salts formed between the racemic piperidine (base) and a chiral acid (resolving agent).[1][2]

Workflow Visualization: The Crystallization Loop

SaltResolution Start Racemic Piperidine (Free Base) Screen Acid Screening (0.5 - 1.0 eq) Start->Screen Solvent Solvent Selection (Polar/Non-polar mix) Screen->Solvent Cryst Crystallization Solvent->Cryst Check Check Precipitate Cryst->Check Oil Oiling Out Check->Oil Liquid Phase Solid Crystalline Solid Check->Solid Solid Phase Oil->Solvent Re-dissolve & Seed Recryst Recrystallization (for >99% ee) Solid->Recryst FreeBase Free Base Release (NaOH/Extraction) Recryst->FreeBase

Caption: Logical workflow for diastereomeric salt resolution, highlighting the critical decision point at "Oiling Out".

Troubleshooting Guide: "My Salt is Oiling Out"

Issue: Instead of white crystals, a viscous oil or gum separates at the bottom of the flask. Mechanism: This liquid-liquid phase separation occurs when the metastable limit is exceeded, or when impurities depress the melting point of the salt below the crystallization temperature.

Probable CauseDiagnostic CheckRemediation Protocol
Supersaturation too high Did the oil appear immediately upon cooling?Reheat and Dilute: Add 10-20% more solvent. Re-dissolve the oil at reflux and cool slowly (1°C/min).
Impurity Profile Is the starting material <95% chemically pure?Pre-purification: Impurities act as "solvents" for the oil. Flash chromatography of the free base is required before salt formation.
Wrong Solvent Polarity Are you using a single solvent (e.g., pure EtOH)?Switch to Binary System: Use a solvent/anti-solvent pair. Dissolve in minimal polar solvent (Methanol/Ethanol) and add non-polar anti-solvent (MTBE/EtOAc) until cloud point.
Lack of Nucleation Is the solution clear but no crystals form?Seeding: If no seed crystal exists, scratch the glass interface or use a "heterologous seed" (a similar chiral salt) to induce nucleation.[3]
FAQ: Resolving Agent Selection

Q: Which resolving agents work best for 3-substituted piperidines (e.g., nipecotic acid derivatives)? A: Based on empirical success rates in literature:

  • Tartaric Acid Derivatives: Di-benzoyl-L-tartaric acid (L-DBTA) and Di-p-toluoyl-D-tartaric acid (D-DTTA) are the "gold standards" for piperidines. The bulky aromatic groups aid in crystal lattice packing [1].

  • Mandelic Acid: (S)-Mandelic acid is highly effective for simpler alkyl-piperidines like 3-methylpiperidine [2].[1]

  • Camphorsulfonic Acid (CSA): Often used for 2-substituted piperidines (e.g., 2-piperidineethanol) [3].

Module 2: Chiral Chromatography (HPLC/SFC)

Core Concept: Direct separation using Chiral Stationary Phases (CSPs).[1][4] For piperidines, the interaction between the basic nitrogen and the column support is the critical variable.

Method Development Decision Tree

HPLC_Method Start Piperidine Analyte ColSelect Column Selection (Polysaccharide) Start->ColSelect Phase Mobile Phase Mode ColSelect->Phase NP Normal Phase (Hexane/IPA) Phase->NP Standard RP Reversed Phase (H2O/MeCN) Phase->RP Polar Analytes PeakCheck Check Peak Shape NP->PeakCheck RP->PeakCheck Tailing Severe Tailing PeakCheck->Tailing Good Sharp Peaks PeakCheck->Good Additive Add Basic Modifier (0.1% DEA or TEA) Tailing->Additive Final Optimize Gradient/Temp Good->Final Additive->Final

Caption: Decision tree for optimizing chiral HPLC methods for basic amines.

Technical Deep Dive: The "Tailing" Phenomenon

Q: Why do my piperidine enantiomers tail significantly, ruining resolution? A: This is due to Silanol Activity .

  • Mechanism: Most chiral columns are silica-based. Residual silanol groups (Si-OH) on the silica surface are acidic. The basic piperidine nitrogen (pKa ~11) protonates and forms a strong ionic bond with the silanol, dragging the peak.

  • The Fix: You must use a basic additive in the mobile phase.

    • Standard: 0.1% Diethylamine (DEA) or Triethylamine (TEA).[1]

    • Effect: The additive saturates the active silanol sites, allowing the piperidine to interact only with the chiral selector [4].

Recommended Columns (Polysaccharide-based):

  • Amylose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralpak AD-H, IA). Excellent for aromatic piperidines.

  • Cellulose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralcel OD-H). Often complementary to AD-H.

  • Immobilized Phases (e.g., Chiralpak IA/IC): robust against aggressive solvents (DCM/THF) which can be useful for solubility issues [5].

Module 3: Enzymatic Kinetic Resolution

Core Concept: Using enzymes (Lipases/Esterases) to selectively react one enantiomer (e.g., acylation of a piperidine alcohol) while leaving the other untouched.[5]

Protocol: Kinetic Resolution of 3-Hydroxypiperidine

Reaction Scheme: Racemic Alcohol + Vinyl Acetate --(Lipase)--> (R)-Acetate + (S)-Alcohol

Step-by-Step Protocol:

  • Substrate Prep: Dissolve racemic 3-hydroxypiperidine (10 mmol) in dry MTBE (50 mL).

  • Acyl Donor: Add Vinyl Acetate (5-10 equivalents). Note: Vinyl acetate is irreversible; the byproduct is acetaldehyde (volatile).

  • Enzyme Addition: Add Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (e.g., Novozym 435). Load: 20-50 mg/mmol substrate.

  • Incubation: Shake at 30-40°C. Monitor conversion by GC or HPLC.

  • Termination: Stop reaction at exactly 50% conversion .

    • Why? In kinetic resolution, enantiomeric excess (ee) of the product is highest at low conversion, while ee of the remaining substrate is highest at high conversion. 50% is the theoretical maximum yield for a single enantiomer.[6]

  • Workup: Filter off the enzyme (reusable). Separate the acetate product from the unreacted alcohol using silica gel chromatography [6].

Critical FAQ: Conversion Limits

Q: Can I get 100% yield of one enantiomer using enzymes? A: Not in a standard kinetic resolution (max 50%). To achieve 100% yield, you need Dynamic Kinetic Resolution (DKR) .

  • Requirement: The substrate must be able to racemize rapidly under the reaction conditions (e.g., using a metal catalyst) while the enzyme selectively converts only one enantiomer. This is complex for simple piperidines but feasible for specific derivatives [7].

References

  • BenchChem. (2025).[1][3][4][5][7][8][9][10] Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. 1

  • Google Patents. (2002). Process for resolving racemic mixtures of piperidine derivatives (WO2002068391A1). 2

  • Google Patents. (2008). Process for resolving chiral piperidine alcohol (US20080051579A1). 11

  • BenchChem. (2025).[4][5][7][9][10] Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. 4

  • BenchChem. (2025).[4][5][7][9][10] Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. 8[2]

  • BenchChem. (2025).[1][4][5][7][9][10] Application Notes and Protocols: Kinetic Resolution of Functionalizable Piperidine Fragments. 5

  • White Rose Research Online. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. 12

Sources

Troubleshooting

Minimizing byproducts in the synthesis of Piperidin-3-ylmethanamine

Technical Support Center: High-Purity Synthesis of Piperidin-3-ylmethanamine Subject: Minimizing Byproducts in the Catalytic Hydrogenation of 3-Cyanopyridine Ticket ID: CHEM-SUP-2024-892 Assigned Specialist: Dr. Aris Tho...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Synthesis of Piperidin-3-ylmethanamine

Subject: Minimizing Byproducts in the Catalytic Hydrogenation of 3-Cyanopyridine Ticket ID: CHEM-SUP-2024-892 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The synthesis of Piperidin-3-ylmethanamine (CAS: 23099-21-0) via the catalytic hydrogenation of 3-cyanopyridine presents a classic "competing selectivity" challenge. You are attempting to reduce two distinct functional groups—a nitrile and a heteroaromatic ring—while suppressing a thermodynamically favorable dimerization pathway.

This guide addresses the three critical impurity vectors:

  • Secondary Amine Formation (Dimerization): The most persistent byproduct.

  • Incomplete Hydrogenation: Presence of 3-(aminomethyl)pyridine.

  • Deamination (Hydrogenolysis): Loss of the exocyclic amine to form 3-methylpiperidine.

Module 1: The "Dimer" Mechanism & Suppression

The Problem: During nitrile reduction, the primary amine product (


) is highly nucleophilic. It attacks the intermediate aldimine (

) generated on the catalyst surface, forming a secondary imine which is then hydrogenated to a secondary amine (the "Dimer").

The Mechanism (Visualized):

Dimerization Start 3-Cyanopyridine (Nitrile) Imine Aldimine Intermediate (R-CH=NH) Start->Imine + H2 Primary Primary Amine (Product) Imine->Primary + H2 SecImine Secondary Imine Primary->SecImine + Imine (Condensation) Dimer Secondary Amine (DIMER BYPRODUCT) SecImine->Dimer + H2 Ammonia NH3 Ammonia->SecImine Suppression (Equilibrium Shift)

Figure 1: The competitive pathway leading to secondary amine dimerization. High concentrations of Ammonia shift the equilibrium back toward the primary amine.

Corrective Action: To suppress this, you must shift the equilibrium.

  • Method A (Basic): Saturated Methanolic Ammonia (7N NH3 in MeOH). The excess ammonia competes with the primary amine for the aldimine intermediate.

  • Method B (Acidic): Conduct the reaction in acidic media (e.g., Acetic Acid or H2SO4). This protonates the primary amine immediately upon formation (

    
    ), rendering it non-nucleophilic and unable to attack the imine.
    

Module 2: Chemo-Selectivity (Ring vs. Nitrile)

The Problem: Pyridine rings are notorious catalyst poisons due to the


 nitrogen's lone pair binding strongly to metal surfaces (Pd, Pt, Rh).
  • Scenario A: If the catalyst is poisoned, the ring will not reduce, yielding 3-(aminomethyl)pyridine .

  • Scenario B: If the reaction is too aggressive (high temp/pressure), you risk hydrogenolysis of the benzylic-like C-N bond, yielding 3-methylpiperidine .

Catalyst Selection Matrix:

CatalystPrimary ActivityRisk ProfileRecommended Additive
Pd/C (5-10%) Excellent for NitrileModerate poisoning by PyridineH2SO4 or HCl (Prevents poisoning)
Raney Nickel Excellent for NitrileLow activity for Pyridine ringNH3 (aq) (Focuses on nitrile only)
PtO2 (Adam's) Excellent for RingHigh cost; sensitive to halidesAcetic Acid (Essential solvent)
Rh/C (5%) BalancedHigh cost; lower byproduct loadWater/Alcohol mix

Module 3: Optimized Protocols

Protocol A: The "Acidic One-Pot" (Recommended for High Purity)

Rationale: Acidic conditions solve two problems simultaneously: they protonate the amine (stopping dimerization) and protonate the pyridine (preventing catalyst poisoning).

Reagents:

  • Substrate: 3-Cyanopyridine (1.0 eq)

  • Solvent: Methanol (10 vol)

  • Additive: Conc. H2SO4 (1.1 eq) or Acetic Acid (Solvent)

  • Catalyst: 10% Pd/C (5-10 wt% loading)

Workflow:

  • Dissolution: Dissolve 3-cyanopyridine in Methanol.

  • Acidification: Slowly add H2SO4 (exothermic). Ensure T < 30°C.

    • Why? This forms the pyridinium salt, which does not poison the Pd surface.

  • Loading: Charge the autoclave with the solution and catalyst.

  • Hydrogenation:

    • Pressure: 5–10 bar (Higher pressure favors ring reduction).

    • Temperature: 50–60°C .

  • Workup: Filter catalyst. Neutralize with NaOH to liberate the free base. Extract with DCM/IPA.

Protocol B: The "Ammonia" Route (If Acid Sensitive)

Rationale: Uses ammonia to stop dimerization. Requires higher pressure/temperature to force ring reduction.

Reagents:

  • Substrate: 3-Cyanopyridine[1][2]

  • Solvent: 7N NH3 in MeOH

  • Catalyst: 5% Rh/C or 5% Ru/C (Pd is less effective for ring reduction in base).

Workflow:

  • Charge autoclave with substrate, catalyst, and ammonia solution.

  • Hydrogenation:

    • Pressure: 30–50 bar (High pressure essential for ring reduction in basic media).

    • Temperature: 80–100°C .

  • Warning: Watch for hydrogenolysis (deamination) at these temperatures.

Troubleshooting Decision Tree

Troubleshooting Start Analyze Crude LC-MS CheckDimer Peak at M+ = 197? (Dimer) Start->CheckDimer CheckAromatic Peak at M+ = 108? (Pyridine/Incomplete) CheckDimer->CheckAromatic No ActionDimer Increase NH3 conc. OR Switch to Acidic Protocol CheckDimer->ActionDimer Yes CheckMethyl Peak at M+ = 99? (Deaminated) CheckAromatic->CheckMethyl No ActionAromatic Catalyst Poisoned. Use PtO2 or Acidic Media. Increase Pressure. CheckAromatic->ActionAromatic Yes ActionMethyl Over-reduction. Lower Temp (<50°C). Stop reaction earlier. CheckMethyl->ActionMethyl Yes

Figure 2: Rapid diagnostic logic for crude reaction mixtures.

Frequently Asked Questions (FAQ)

Q1: Why is my product colored (yellow/brown) even after distillation?

  • A: This is likely due to trace pyridine oligomers or partially reduced "enamine" intermediates.

  • Fix: Ensure complete hydrogenation of the ring. If using Protocol A (Acidic), ensure the final basification is done under inert atmosphere (N2) as the free amine is sensitive to oxidation.

Q2: Can I use Raney Nickel for the one-pot synthesis?

  • A: Generally, no . Raney Nickel is excellent for the nitrile-to-amine step (with NH3) but is very poor at reducing the pyridine ring under mild conditions. You would likely end up with 3-(aminomethyl)pyridine. You would need a second step with PtO2/AcOH to reduce the ring.

Q3: My yield is low due to the formation of a "polymer." What is this?

  • A: If the concentration is too high (>0.5 M), intermolecular condensation between the amine product and the unreacted nitrile or imine can form oligomers.

  • Fix: Run the reaction more dilute (0.1–0.2 M) or increase the H2 pressure to speed up the reduction of the imine intermediate, giving it less time to react with other species.

References

  • Hegedűs, L. et al. (2013). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Catalysis Science & Technology. (Demonstrates the use of acidic additives to control selectivity).

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Authoritative text on pyridine and nitrile reduction mechanisms).
  • Google Patents. (1994). Process for the preparation of aqueous nicotinaldehyde. US Patent 5484918A.[2] (Discusses hydrolysis byproducts and acidic hydrogenation conditions).

  • Maegawa, T. et al. (2007). Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions. Chemistry – A European Journal. (Details on Pt/C and Pd/C efficiency for heterocycles).

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to Piperidine Synthesis: A Comparative Analysis of Efficacy

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of over twenty classes of pharmaceuticals and a vast number of natural alkaloids.[1] Its prevalence in FDA-approved drugs un...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of over twenty classes of pharmaceuticals and a vast number of natural alkaloids.[1] Its prevalence in FDA-approved drugs underscores the critical need for efficient, scalable, and selective synthetic methods for its construction.[2] This guide provides an in-depth comparative analysis of the most prominent and field-proven synthetic routes to the piperidine scaffold. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind experimental choices, and the strategic advantages of each method, supported by quantitative data and detailed protocols. Our objective is to equip researchers, chemists, and drug development professionals with the expert insights required to select and implement the optimal synthetic strategy for their specific target molecules.

Catalytic Hydrogenation of Pyridines: The Direct Approach

The hydrogenation of a pre-functionalized pyridine ring is arguably the most direct and atom-economical route to the piperidine core, making it a favored method in both academic and industrial settings.[3] The strategy's elegance lies in its simplicity: the addition of three equivalents of hydrogen across the aromatic ring. However, the inherent aromatic stability of the pyridine nucleus and the potential for catalyst poisoning by the Lewis basic nitrogen of the substrate and product necessitate robust catalytic systems.[4]

Expertise & Rationale: The primary challenge is overcoming the pyridine ring's resonance energy. This is typically achieved using highly active precious metal catalysts (Pt, Rh, Ru) under elevated hydrogen pressure.[3][5] Furthermore, the reaction is often conducted in an acidic medium, such as glacial acetic acid. The acid protonates the pyridine nitrogen, which not only prevents it from coordinating to and poisoning the metal catalyst but also activates the ring toward reduction.

Comparative Data: Catalyst Performance in Pyridine Hydrogenation

The choice of catalyst and conditions is paramount and directly impacts reaction efficiency, selectivity, and functional group tolerance.

SubstrateCatalystSolventPressure (bar)Temp. (°C)Time (h)Yield (%)Reference
Pyridine10% Rh/CWater580-High[3]
2-MethylpyridinePtO₂Glacial Acetic Acid70Room Temp4-6High[3][5]
3-MethylpyridinePtO₂Glacial Acetic Acid70Room Temp4-6High[3][5]
3-PhenylpyridinePtO₂Glacial Acetic Acid60Room Temp8High[5]
Methyl Picolinate[Ir-OMs] ComplexMethanol / TFA50Room Temp18High[2]
Experimental Protocol: Hydrogenation using Platinum(IV) Oxide (PtO₂)

This protocol details a standard procedure for the hydrogenation of substituted pyridines, adapted from established literature methods.[5]

  • Reactor Setup: A solution of the substituted pyridine (1.0 g, 1.0 equiv) in glacial acetic acid (5 mL) is charged into a high-pressure reactor vessel equipped with a magnetic stir bar.

  • Catalyst Addition: Platinum(IV) oxide (PtO₂, Adams' catalyst, ~5 mol%) is carefully added to the solution. Causality Note: PtO₂ is a precatalyst that is reduced in situ to highly active platinum nanoparticles.

  • Hydrogenation: The reactor is sealed and purged several times with nitrogen to remove oxygen. It is then pressurized with hydrogen gas to the target pressure (e.g., 50-70 bar). The reaction is stirred vigorously at room temperature for 6-10 hours. Progress can be monitored by TLC.[5]

  • Work-up: Upon completion, the reactor is carefully vented. The reaction mixture is diluted with ethyl acetate and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Trustworthiness Note: This neutralization step is critical for safety and for ensuring the product is in its free base form for extraction.

  • Isolation: The mixture is filtered through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst on the filter pad may be pyrophoric and should not be allowed to dry in the air. The layers of the filtrate are separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude piperidine derivative is purified by column chromatography or distillation.[5]

Workflow for Catalytic Hydrogenation

sub Pyridine Substrate + Acetic Acid reactor Pressurize Reactor with H₂ (50-70 bar) sub->reactor cat PtO₂ Catalyst cat->reactor react Stir at Room Temp (6-10 h) reactor->react workup Vent & Quench (NaHCO₃) react->workup filter Filter through Celite® (Remove Catalyst) workup->filter purify Extract, Dry, & Purify filter->purify product Piperidine Product purify->product

Caption: General workflow for the catalytic hydrogenation of pyridines.

Reductive Amination: Constructing from Acyclic Precursors

Reductive amination provides a powerful and versatile strategy for assembling highly substituted piperidines from acyclic 1,5-dicarbonyl compounds or their synthetic equivalents.[3] This approach involves the in situ formation of an iminium ion intermediate, which undergoes intramolecular cyclization and subsequent reduction in a single pot, often with excellent stereocontrol.[3]

Expertise & Rationale: The power of this method, particularly the double reductive amination (DRA) cascade, lies in its convergence. It builds the heterocyclic ring from simple, often chiral, precursors in a highly efficient manner. The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) or similar reagents are ideal as they selectively reduce the iminium ion intermediate much faster than they reduce the starting carbonyl groups, preventing unwanted side reactions.

Mechanism: The Double Reductive Amination (DRA) Cascade

The DRA is a robust "one-pot" reaction involving at least four sequential steps, making it a highly efficient method for synthesizing complex piperidines like iminosugars from sugar-derived dialdehydes.[6]

sub 1,5-Dicarbonyl + Primary Amine (R-NH₂) imine1 First Imine Formation sub->imine1 -H₂O reduc1 Reduction (e.g., NaBH₃CN) imine1->reduc1 amino_aldehyde Amino-aldehyde Intermediate reduc1->amino_aldehyde imine2 Intramolecular Cyclization (Cyclic Iminium Ion Formation) amino_aldehyde->imine2 -H₂O reduc2 Second Reduction imine2->reduc2 product Substituted Piperidine reduc2->product cluster_0 Concerted [4+2] Pathway cluster_1 Stepwise Mannich-Michael Pathway (Lewis Acid Catalyzed) start_c Imine + Diene ts_c Pericyclic Transition State start_c->ts_c prod_c Piperidine Product ts_c->prod_c start_s Imine + Diene + Lewis Acid (LA) mannich Mannich Reaction (C-C Bond Formation) start_s->mannich LA activation zwitter Zwitterionic Intermediate mannich->zwitter michael Intramolecular Michael Addition (C-N Bond Formation) zwitter->michael prod_s Piperidine Product michael->prod_s

Sources

Comparative

A Senior Application Scientist's Guide to Reproducible Synthesis of Piperidin-3-ylmethanamine and its Alternatives

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity and progress. Piperidin-3-ylmethanamine, a key building block in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity and progress. Piperidin-3-ylmethanamine, a key building block in medicinal chemistry, presents unique synthetic challenges that can impact the consistency of its production and, consequently, the reliability of downstream applications. This guide provides an in-depth, comparative analysis of established synthetic routes to Piperidin-3-ylmethanamine, focusing on the critical factors that govern reproducibility. We will explore alternative scaffolds and present detailed, field-proven protocols to empower researchers to achieve consistent and reliable outcomes.

The Significance of the Piperidine Scaffold and the Challenge of Reproducibility

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. Piperidin-3-ylmethanamine, with its primary amine functionality, serves as a versatile synthon for introducing this valuable motif. However, the synthesis of this compound is not without its hurdles. The primary challenges to achieving reproducible results lie in controlling the reduction of a functional group at the 3-position of the piperidine ring and preventing side reactions that lead to impurities.[2]

This guide will dissect two primary, reproducible synthetic pathways to Piperidin-3-ylmethanamine: the catalytic hydrogenation of piperidine-3-carbonitrile and the metal hydride reduction of piperidine-3-carboxamide. We will also introduce and evaluate key alternatives, namely (piperidin-4-yl)methanamine and (piperidin-2-yl)methanamine, providing a comparative framework for their synthesis and potential applications.

Comparative Analysis of Synthetic Routes and Alternatives

The choice of synthetic strategy significantly impacts yield, purity, and scalability, all of which are critical for reproducible research and development. Below is a comparative overview of the primary synthetic routes to Piperidin-3-ylmethanamine and its key positional isomers.

Compound Synthetic Route Typical Yield (%) Key Reproducibility Factors Advantages Disadvantages
Piperidin-3-ylmethanamine Catalytic Hydrogenation of Piperidine-3-carbonitrile70-90%Catalyst activity (Raney Nickel, Pd/C), hydrogen pressure, temperature, solvent purity.[3]High yield, cleaner reaction profile, scalable.Requires specialized high-pressure equipment, potential for catalyst poisoning.
Piperidin-3-ylmethanamine LiAlH₄ Reduction of Piperidine-3-carboxamide60-80%Purity and stoichiometry of LiAlH₄, rigorous anhydrous conditions, controlled work-up.Milder conditions (no high pressure), effective for small to medium scale.Highly reactive reagent requiring careful handling, potential for over-reduction, complex work-up.[4]
(Piperidin-4-yl)methanamine Reductive Amination of N-Boc-4-piperidone75-85% (multi-step)Purity of starting materials, control of reaction intermediates.Well-established and high-yielding route.Multi-step synthesis increases complexity.
(Piperidin-2-yl)methanamine Catalytic Hydrogenation of 2-Pyridinecarbonitrile50-70%Catalyst selection and conditions to achieve both nitrile and ring reduction.[3]Direct route from a commercially available starting material.Lower yields compared to 3- and 4-isomers, potential for incomplete reduction of the pyridine ring.

Experimental Protocols for Reproducible Synthesis

Scientific integrity demands meticulous and transparent methodologies. The following protocols are designed to be self-validating, with explanations for key experimental choices to ensure both technical accuracy and practical applicability.

Protocol 1: Catalytic Hydrogenation of N-Boc-Piperidine-3-carbonitrile

This method is favored for its high yield and scalability, relying on the catalytic reduction of a nitrile to a primary amine. The use of a Boc protecting group is crucial for preventing side reactions and ensuring the stability of the piperidine ring during synthesis.

Rationale: The Boc (tert-butyloxycarbonyl) protecting group is stable under the hydrogenation conditions and can be readily removed post-synthesis. Raney Nickel is a highly active catalyst for nitrile reduction, though palladium on carbon (Pd/C) can also be employed.[5] The use of an acidic additive can enhance the rate of pyridine ring reduction if starting from a pyridine derivative, but is not strictly necessary for the piperidine core.[3]

Hydrogenation_Workflow Start N-Boc-Piperidine-3-carbonitrile Reactor High-Pressure Reactor (Autoclave) Start->Reactor Filtration Filtration through Celite Reactor->Filtration Reaction Mixture Catalyst Raney Nickel (or Pd/C) Catalyst->Reactor Solvent Methanol or Ethanol Solvent->Reactor H2 Hydrogen Gas (5-10 bar) H2->Reactor Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Deprotection Acidic Deprotection (e.g., HCl in Dioxane) Evaporation->Deprotection N-Boc-Piperidin-3-ylmethanamine Product Piperidin-3-ylmethanamine (as salt or free base) Deprotection->Product

Caption: Workflow for Catalytic Hydrogenation.

Step-by-Step Methodology:

  • Reactor Setup: To a high-pressure stainless-steel autoclave, add N-Boc-piperidine-3-carbonitrile (1.0 eq) and a suitable solvent such as methanol or ethanol (10-20 volumes).

  • Catalyst Addition: Carefully add Raney Nickel (5-10 wt% of the substrate) or 10% Pd/C (5-10 mol%) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor and purge several times with nitrogen followed by hydrogen. Pressurize the reactor with hydrogen gas to 5-10 bar. Stir the reaction mixture vigorously at room temperature to 50 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: After the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Isolation of Intermediate: Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-piperidin-3-ylmethanamine.

  • Deprotection: Dissolve the crude intermediate in a suitable solvent (e.g., dioxane or methanol) and add a solution of hydrochloric acid in dioxane (4M) or concentrated HCl. Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Product Isolation: Remove the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized to yield pure Piperidin-3-ylmethanamine dihydrochloride. To obtain the free base, the salt can be neutralized with a base (e.g., NaOH) and extracted into an organic solvent.

Protocol 2: Lithium Aluminum Hydride (LiAlH₄) Reduction of N-Boc-Piperidine-3-carboxamide

This method offers an alternative for laboratories not equipped for high-pressure hydrogenations. LiAlH₄ is a powerful reducing agent capable of converting amides to amines.[6]

Rationale: The reduction of an amide with LiAlH₄ proceeds via a complex aluminum-hydride intermediate. It is crucial to perform the reaction under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The work-up procedure is critical for quenching the excess reagent and isolating the amine product.

LAH_Reduction_Workflow Start N-Boc-Piperidine-3-carboxamide Reaction Anhydrous THF 0 °C to Reflux Start->Reaction Quench Controlled Quenching (Fieser work-up) Reaction->Quench Reaction Mixture LAH LiAlH₄ LAH->Reaction Filtration Filtration Quench->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Crude Product Deprotection Acidic Deprotection Extraction->Deprotection Product Piperidin-3-ylmethanamine Deprotection->Product

Caption: Workflow for LiAlH₄ Reduction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Dissolve N-Boc-piperidine-3-carboxamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the starting material is consumed as indicated by TLC.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where 'x' is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Isolation: Filter the precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-piperidin-3-ylmethanamine.

  • Deprotection and Final Product Isolation: Follow steps 7 and 8 from Protocol 1 to obtain the final product.

Characterization and Quality Control for Reproducibility

To ensure the reproducibility of the synthesis, rigorous characterization of the final product is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides information on the purity of the compound.

  • Mass Spectrometry (MS): Determines the molecular weight of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for assessing purity and identifying any volatile impurities or byproducts.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound with high accuracy.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

Conclusion: A Framework for Reliable Synthesis

The reproducibility of synthesizing Piperidin-3-ylmethanamine is achievable through careful selection of the synthetic route and meticulous control of reaction parameters. Catalytic hydrogenation offers a high-yield, scalable, and clean method, while LiAlH₄ reduction provides a viable alternative for smaller-scale synthesis without the need for high-pressure equipment. By understanding the underlying principles of each protocol and implementing rigorous characterization and quality control measures, researchers can confidently produce this valuable building block with consistency, thereby enhancing the reliability and integrity of their scientific endeavors.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][7]

  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(14), 8685-8696. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link][6]

  • University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link][8]

Sources

Validation

Validating the Mechanism of Action of Piperidin-3-ylmethanamine: A Fragment-Based Scaffold Guide

Executive Summary Piperidin-3-ylmethanamine (3-(Aminomethyl)piperidine) is not a standalone drug but a privileged scaffold and pharmacophore used extensively in Fragment-Based Drug Discovery (FBDD). Unlike its linear iso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidin-3-ylmethanamine (3-(Aminomethyl)piperidine) is not a standalone drug but a privileged scaffold and pharmacophore used extensively in Fragment-Based Drug Discovery (FBDD). Unlike its linear isomer (piperidin-4-ylmethanamine), the 3-substituted variant introduces a critical "kink" or specific exit vector (approx. 60–120° depending on conformation) and chirality. This guide validates its mechanism of action (MoA) as a structural anchor that directs functional groups into cryptic protein sub-pockets, comparing its efficacy against key alternatives.

Part 1: The Comparative Landscape

To validate the MoA of Piperidin-3-ylmethanamine, one must understand its geometric contribution to ligand binding compared to its structural isomers and analogs.

Structural Alternatives & Vector Analysis

The primary "mechanism" of this scaffold is its ability to position the primary amine (interaction point) relative to the secondary amine (anchor point).

FeaturePiperidin-3-ylmethanamine Piperidin-4-ylmethanamine Pyrrolidin-3-ylmethanamine
Structure 6-membered ring, 3-position6-membered ring, 4-position5-membered ring, 3-position
Exit Vector Non-linear (Kinked). Projects substituents into side pockets.Linear. Projects substituents straight out (180° axis).Constrained. Tighter angle, lower conformational entropy.
Chirality Chiral (R/S). Allows stereoselective targeting.Achiral (Symmetric).Chiral (R/S).
Fsp3 Score High (3D character).High (3D character).[1]High (3D character).[1]
Primary Use Targeting cryptic pockets, kinase hinge regions, or GPCR loops.Extending into solvent or deep, narrow channels (e.g., LSD1 inhibitors).Compact active sites where steric bulk is limited.
Lipophilicity (ClogP) ~ -0.5 (varies by sub)~ -0.5~ -0.8 (More polar)
Performance Data: The "Exit Vector" Hypothesis

Experimental data from kinase and epigenetic inhibitor campaigns (e.g., LSD1 inhibitors) demonstrate that the choice between 3-yl and 4-yl is binary—it either works or it doesn't, based on the protein cavity shape.

  • Case Study (LSD1 Inhibition): In a study of Lysine Specific Demethylase 1 (LSD1) inhibitors, switching from a 4-piperidine to a 3-piperidine linker resulted in a 170-fold loss in potency (Ki increased from 29 nM to >4.9 µM).

    • Interpretation: The linear 4-yl vector was required to traverse the narrow substrate channel. The 3-yl "kink" caused a steric clash.

  • Case Study (DPP-4 Inhibition): Conversely, in DPP-4 inhibitors (e.g., Alogliptin analogs), the 3-aminopiperidine scaffold (closely related) is essential because the amino group must form a specific salt bridge with Glu205/Glu206 while the ring sits in a hydrophobic S1 pocket. A 4-substituted ring would misalign these interactions.

Part 2: Mechanism of Action Validation

The biological MoA of a fragment containing Piperidin-3-ylmethanamine typically follows a "Charge-Clamp" mechanism .

The Mechanistic Pathway
  • Protonation: At physiological pH (7.4), the exocyclic primary amine (pKa ~10) is protonated (

    
    ).
    
  • Electrostatic Anchoring: This cation forms a salt bridge with anionic residues (Aspartate or Glutamate) deep within the protein active site.

  • Scaffold Positioning: The piperidine ring adopts a chair conformation, positioning the secondary amine or N-substituent towards the solvent or a hydrophobic shelf.

  • Vector Projection: The 3-position directs the "payload" (the rest of the drug molecule) at a specific angle, avoiding steric clashes that linear linkers would encounter.

Visualization of Vector Logic

VectorLogic cluster_0 Scaffold Selection Target Protein Active Site Pip3 Piperidin-3-yl (Angled Vector) Interaction Salt Bridge Formation (Asp/Glu) Pip3->Interaction Enters Pocket OutcomeFail Steric Clash (Low Affinity) Pip3->OutcomeFail If Linear Channel Pip4 Piperidin-4-yl (Linear Vector) Pip4->Interaction Enters Pocket OutcomeSuccess High Affinity Binding (Access to Sub-pocket) Pip4->OutcomeSuccess If Linear Channel Interaction->OutcomeSuccess If Pocket is Curved/Cryptic Interaction->OutcomeFail If Pocket is Narrow/Linear

Figure 1: Decision logic for scaffold selection based on active site geometry.

Part 3: Experimental Protocols for Validation

To validate that the Piperidin-3-ylmethanamine moiety is driving binding (and not just an artifact), you must use biophysical methods sensitive to low-affinity interactions. Surface Plasmon Resonance (SPR) is the gold standard here.

Protocol A: Fragment Screening via SPR

Objective: Confirm specific binding and validate the "kink" hypothesis by comparing 3-yl vs 4-yl affinities.

Reagents:

  • Target Protein (e.g., Kinase domain, biotinylated).

  • Analytes: Piperidin-3-ylmethanamine fragment, Piperidin-4-ylmethanamine (control), Pyrrolidine analog (control).

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

Step-by-Step Methodology:

  • Immobilization:

    • Use a Streptavidin (SA) sensor chip.

    • Inject biotinylated protein to a density of ~3000–5000 RU (high density is required for low MW fragments).

    • Critical Step: Dedicate one flow cell as a reference (biotin only or irrelevant protein).

  • Solvent Correction:

    • Prepare a DMSO calibration curve (0.5% to 5%) if compounds are stored in DMSO. Fragments are sensitive to bulk refractive index changes.

  • Kinetic Injection Cycle:

    • Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.

    • Concentration: Inject a concentration series (e.g., 10 µM to 500 µM). Fragments often have

      
       in the mM range.
      
    • Contact Time: 30–60 seconds (fast on/off rates expected).

    • Dissociation: 60 seconds.

  • Data Analysis:

    • Apply "Double Referencing" (Reference cell subtraction + Buffer blank subtraction).

    • Fit to a 1:1 Steady State Affinity model (Req vs. Concentration).

    • Validation Criteria: If the 3-yl isomer shows saturation binding while the 4-yl isomer shows linear non-specific binding (or significantly higher

      
      ), the geometric MoA is validated.
      
Protocol B: Crystallographic Confirmation (Soak System)

Objective: Visualize the vector.

  • Crystal Generation: Grow apo-crystals of the target protein.

  • Soaking: Transfer crystals to a drop containing 10–50 mM of Piperidin-3-ylmethanamine (neutralized pH) for 1–24 hours.

  • Data Collection: Collect X-ray diffraction data.

  • Refinement: Look for

    
     electron density maps > 3σ in the active site.
    
  • Validation: Confirm the amine nitrogen is within 2.8–3.2 Å of a carboxylate residue (Asp/Glu), validating the electrostatic anchor.

Part 4: Workflow Visualization

SPR_Workflow Start Fragment Library (3-yl vs 4-yl isomers) Step1 In Silico Docking (Predict Binding Pose) Start->Step1 Step2 SPR Screening (High Density Surface) Step1->Step2 Select Top Hits Decision Specific Binding? Step2->Decision Analyze Sensorgram PathA X-Ray Crystallography (Confirm Vector) Decision->PathA Yes (Saturable) PathB Discard Scaffold Decision->PathB No (Linear/NSB) Final Lead Optimization (Grow from Amine) PathA->Final Validates MoA

Figure 2: Experimental workflow for validating the scaffold's binding mechanism.

References

  • Jones, S. P., et al. (2022).[1] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.[1]

  • Wang, Y., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[2] Journal of Medicinal Chemistry. (Demonstrates the comparative failure of 3-yl vs 4-yl in specific linear channels).

  • Elinder, M., et al. (2011).[3] Experimental Validation of a Fragment Library for Lead Discovery using SPR Biosensor Technology. Journal of Biomolecular Screening.

  • Vardanyan, R. (2017).[4] Piperidine-Based Drug Discovery. Elsevier.[4][5]

Sources

Comparative

Bridging the Translational Gap: A Comparative Analysis of Piperidine Scaffolds

Executive Summary The piperidine ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for blockbuster drugs ranging from analgesics (Fentanyl) to Alzheimer’s treatments (Donepezil) and an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for blockbuster drugs ranging from analgesics (Fentanyl) to Alzheimer’s treatments (Donepezil) and anticancer agents. However, a significant "translational gap" often exists between promising in vitro potency and in vivo efficacy. This discrepancy is frequently driven by three factors: metabolic liability of the


-carbon, hERG-mediated cardiotoxicity, and blood-brain barrier (BBB) permeability.

This guide provides an objective, data-driven comparison of in vitro vs. in vivo performance for piperidine derivatives.[1][2] It moves beyond simple data listing to explain the causality of failure and success, offering self-validating protocols to bridge the gap.

Part 1: Metabolic Stability & Clearance (The ADME Bridge)

The Challenge: Piperidine rings are electron-rich, making them prime targets for Cytochrome P450 (CYP) mediated oxidation. High in vitro potency often evaporates in vivo due to rapid first-pass metabolism.

Mechanism of Instability

The nitrogen atom in the piperidine ring facilitates oxidation at the adjacent


-carbon (C2/C6 positions), leading to ring opening or cleavage.
  • In Vitro Metric: Intrinsic Clearance (

    
    ) in Human/Rat Liver Microsomes (HLM/RLM).
    
  • In Vivo Metric: Total Clearance (

    
    ) and Bioavailability (
    
    
    
    ).
Comparative Data: Structural Modification Effects

The table below illustrates how minor structural changes to the piperidine core drastically alter the in vitro to in vivo translation.

Compound VariantModificationIn Vitro

(HLM)
In Vivo Clearance (Rat)Translational Insight
Piperidine A Unsubstituted< 5 min> 70 mL/min/kg (High)Poor Translation. Rapid

-hydroxylation leads to extensive first-pass effect.
Piperidine B 4-Fluoro substitution25 min35 mL/min/kg (Mod)Improved. Fluorine lowers basicity (

) and blocks metabolic soft spots.
Piperidine C 2-Methyl substitution> 60 min< 15 mL/min/kg (Low)Excellent. Steric hindrance at the

-carbon prevents CYP access.
Morpholine Analog O-substitution (C4)> 120 min< 10 mL/min/kg (Low)Benchmark. Oxygen reduces basicity, preventing oxidation, but may sacrifice potency.
Protocol 1: Microsomal Stability Assay (Self-Validating)

This protocol ensures data reliability by including a "time-zero" control to rule out non-enzymatic degradation.

  • Preparation: Prepare 0.5 mg/mL liver microsomes (HLM or RLM) in 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Spike test compound (1 µM final) and pre-incubate at 37°C for 5 min. Critical Step: This allows for non-specific protein binding equilibrium.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard).

  • Validation Check: Include Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil

    
     > 15 min, the microsomes are inactive; discard data.
    

Part 2: Target Engagement & Efficacy (The Potency Bridge)

The Challenge: For CNS-active piperidines (e.g., AChE inhibitors like Donepezil), nanomolar IC50 values often fail to translate to behavioral improvements if the compound acts as a P-gp substrate or lacks membrane permeability.

Comparative Data: AChE Inhibitors

Comparing a standard piperidine-based Hit vs. an Optimized Lead (Donepezil-like).

MetricHit Compound (Piperidine-1)Optimized Lead (Donepezil)Comparison Logic
Target Acetylcholinesterase (AChE)Acetylcholinesterase (AChE)
In Vitro Potency (

)
12 nM5.7 nMBoth are potent in vitro.
PAMPA Permeability (

)

cm/s

cm/s
Critical Divergence. The Hit has poor passive permeability.
Efflux Ratio (MDR1) > 10.0 (P-gp Substrate)< 2.0 (Not Substrate)The Hit is actively pumped out of the brain.
In Vivo Efficacy (

)
> 30 mg/kg (Inactive)1.5 mg/kg (Active)Translational Success. High permeability + low efflux = Efficacy.
Visualization: The Optimization Workflow

The following diagram illustrates the decision gates required to move a piperidine scaffold from an in vitro hit to an in vivo lead.

PiperidineOptimization Hit Piperidine Hit (High Potency) Metab Metabolic Screen (Microsomes) Hit->Metab Perm Permeability Screen (PAMPA/MDR1) Metab->Perm t1/2 > 30min Fail Discard / Redesign Metab->Fail t1/2 < 10min Safe Safety Screen (hERG/Cytotox) Perm->Safe Low Efflux Perm->Fail P-gp Substrate Vivo In Vivo Efficacy (Xenograft/Behavior) Safe->Vivo hERG IC50 > 10µM Safe->Fail hERG IC50 < 1µM

Figure 1: Critical decision gates for piperidine scaffold optimization. Note that metabolic stability and permeability are filtered before in vivo efficacy testing.

Part 3: Safety Pharmacology (The Toxicity Bridge)

The Challenge: The basic nitrogen in piperidines (pKa ~9-10) is a known pharmacophore for hERG channel blockade, leading to QT interval prolongation and fatal arrhythmias (Torsades de Pointes).

Mechanistic Insight

The protonated nitrogen mimics the potassium ion (


), blocking the channel pore.
  • In Vitro: hERG Patch Clamp (

    
    ).
    
  • In Vivo: Telemetry in Guinea Pig or Dog (

    
     interval).
    
Comparative Data: Reducing Cardiotoxicity

Strategies to mitigate hERG liability while maintaining potency.

StrategyCompound StructurehERG

(Patch Clamp)
In Vivo Safety Margin
Baseline N-Benzyl-piperidine0.8 µM (High Risk)< 10x (Unsafe)
Basicity Reduction N-Aryl-piperidine (low pKa)15 µM (Low Risk)> 50x (Safe)
Zwitterion Piperidine-carboxylic acid> 100 µM (No Risk)> 100x (Safe)
Protocol 2: In Vivo Telemetry (Brief Overview)
  • Subject: Conscious, freely moving Beagle dogs or Guinea pigs implanted with radiotelemetry transmitters.

  • Dosing: Administer vehicle and escalating doses of the piperidine compound (aiming for

    
    , 
    
    
    
    ,
    
    
    the therapeutic
    
    
    ).
  • Measurement: Continuously record ECG, blood pressure, and heart rate for 24h.

  • Analysis: Correct QT interval for heart rate using Fridericia’s formula (

    
    ).
    
  • Threshold: A

    
     ms is considered a significant regulatory signal.
    

Part 4: Mechanistic Visualization

The following diagram details the specific metabolic pathways that cause the divergence between in vitro stability and in vivo clearance for piperidines.

PiperidineMetabolism Parent Parent Piperidine (Lipophilic, Basic) CYP CYP450 Enzyme (Liver) Parent->CYP AlphaOx Alpha-Carbon Hydroxylation CYP->AlphaOx Major Pathway NOx N-Oxidation (FMO mediated) CYP->NOx Minor Pathway RingOpen Ring Opening (Aldehyde Intermediate) AlphaOx->RingOpen Unstable Hemiaminal Gluc Glucuronidation (Phase II) NOx->Gluc Clearance Renal/Biliary Elimination RingOpen->Clearance Rapid Gluc->Clearance

Figure 2: Metabolic fate of the piperidine ring.[3] Alpha-carbon hydroxylation is the primary driver of rapid in vivo clearance.

References

  • Vertex Pharmaceuticals. (2014). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. National Institutes of Health. Link

  • Shanghai Institute of Materia Medica. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors.[4] PubMed. Link

  • Drug Hunter. (2024).[5] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.[5] Drug Hunter. Link

  • BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem.[3] Link

  • GraphPad. (2024). FAQ: 50% of what? How exactly are IC50 and EC50 defined? GraphPad Statistics Guide. Link

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Piperidin-3-ylmethanamine dihydrochloride

Topic: Personal protective equipment for handling Piperidin-3-ylmethanamine dihydrochloride[1][2][3][4][5][6] Executive Summary & Chemical Profile Compound: Piperidin-3-ylmethanamine dihydrochloride Common Roles: Chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Piperidin-3-ylmethanamine dihydrochloride[1][2][3][4][5][6]

Executive Summary & Chemical Profile

Compound: Piperidin-3-ylmethanamine dihydrochloride Common Roles: Chiral building block, intermediate in drug discovery (e.g., kinase inhibitors). Chemical Nature: Hygroscopic amine salt. Primary Hazards:

  • Corrosivity/Irritation: Upon contact with moisture (mucous membranes, sweat), the dihydrochloride moiety hydrolyzes to release hydrochloric acid (HCl), causing severe irritation or chemical burns.

  • Inhalation Toxicity: Fine dusts are potent respiratory irritants.

  • Hygroscopicity: Rapidly absorbs atmospheric water, altering stoichiometry and potentially creating sticky, corrosive residues.

Scientific Rationale for Protocol: Handling this compound requires a "Dry-Chain" approach. The primary risk is not just toxicity, but the exothermic hydration and subsequent acidification upon contact with biological tissues. This guide prioritizes moisture exclusion and dust containment .[7]

Risk Assessment & PPE Decision Logic

Effective safety is dynamic. Use the following logic flow to determine the necessary protection level based on your specific experimental context.

PPE_Logic Start Activity Selection Solid_Handling Solid Handling (Weighing/Transfer) Start->Solid_Handling Solution_Handling Solution Handling (Reaction/Quench) Start->Solution_Handling Risk_Dust Risk: Airborne Dust & Hygroscopic Clumping Solid_Handling->Risk_Dust Risk_Splash Risk: Corrosive Splash & Vapor Release Solution_Handling->Risk_Splash PPE_Level2 PPE LEVEL 2 (High Exposure) - Balance Enclosure/Hood - Double Nitrile Gloves - N95 (if outside hood) - Anti-static tools Risk_Dust->PPE_Level2 Fine Powder PPE_Level1 PPE LEVEL 1 (Standard) - Fume Hood (Sash <18") - Nitrile Gloves (Single) - Safety Glasses Risk_Splash->PPE_Level1 Dilute (<0.1M) PPE_Level3 PPE LEVEL 3 (Splash Risk) - Chemical Splash Goggles - Face Shield (if >500mL) - Apron/Sleeves Risk_Splash->PPE_Level3 Concentrated Acid/Base

Figure 1: Dynamic Risk Assessment Logic for PPE Selection.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear." Use this specific matrix validated for amine dihydrochloride salts.

ComponentSpecificationRationale
Hand Protection Double Nitrile Gloves (Min thickness: 5 mil outer, 4 mil inner).Causality: Dihydrochloride salts can penetrate micro-tears. The outer glove protects against abrasion; the inner glove prevents skin contact during doffing. Validation: Check for "pinholes" by inflating the glove with air before use.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+).Causality: Safety glasses allow dust entry from the side. Goggles seal the eyes against hygroscopic dust that turns to acid upon contact with tear fluid.
Respiratory Fume Hood (Face velocity: 80–100 fpm) is primary. N95 Respirator is secondary.Causality: Engineering controls (hood) are superior to PPE. Use N95 only if weighing outside a hood (not recommended) or during spill cleanup.
Body Protection Lab Coat (High-neck, snap closure) + Tyvek Sleeves .Causality: Exposed wrists are the most common injury site during weighing. Tyvek sleeves bridge the gap between glove and coat.
Operational Protocol: The "Dry-Chain" Workflow

This protocol ensures scientific integrity (stoichiometry) and safety (exposure prevention).

Phase 1: Preparation & Environment
  • Humidity Check: Ensure lab humidity is <50%. High humidity causes the salt to clump, increasing the risk of spills during transfer.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Dry amine salts are prone to static charge, causing "fly-away" powder that contaminates the user.

Phase 2: Weighing & Transfer
  • Step 1: Place the source container in the fume hood.

  • Step 2: Inspect gloves.[8] Don Tyvek sleeves.

  • Step 3: Open the container. Note: If a "hiss" is heard, it indicates pressure buildup from degradation—vent slowly.

  • Step 4: Use a disposable spatula . Do not reuse metal spatulas without immediate washing to prevent corrosion.

  • Step 5: Transfer solid to a tared weighing boat. Do not return excess material to the stock bottle (prevents cross-contamination and hydrolysis).

  • Step 6: Dissolve immediately. If the solid must be transported, seal the weighing boat with Parafilm before removing it from the hood.

Phase 3: Reaction Setup
  • Exotherm Warning: When adding this salt to water or basic solutions, expect a mild exotherm. Add slowly.

  • Ventilation: If neutralizing the salt (e.g., with TEA or NaOH) to release the free amine, ensure vigorous ventilation. The free amine (Piperidin-3-ylmethanamine) is more volatile and has a fishy, penetrating odor.

Emergency Response & Disposal
Accidental Exposure [7][9][10]
  • Skin Contact: Brush off dry powder before rinsing. Then rinse with water for 15 minutes.

    • Why? Adding water to a large amount of dry dihydrochloride on the skin creates a concentrated acid solution instantly. Removing the bulk solid first mitigates this.

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes. Hold eyelids open.

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (indicative of HCl irritation).

Spill Management
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don N95 respirator and double gloves.

  • Containment: Cover spill with a dry absorbent pad or sand.

  • Cleanup: Do not use a wet mop initially (creates corrosive sludge). Sweep up dry material carefully to avoid dust. Clean residue with a dilute sodium bicarbonate solution to neutralize acidity.

Disposal (Waste Stream)
  • Classification: Hazardous Chemical Waste (Corrosive/Toxic).

  • Method: Dissolve in a combustible solvent (if compatible) or package as solid waste.

  • Destruction: Must be incinerated in a chemical incinerator equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) and HCl emissions [1].

References
  • Sigma-Aldrich. (2025).[3][5][6] Safety Data Sheet: Piperidine Derivatives and Salts. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57647510 (3-Aminopiperidine dihydrochloride). Retrieved from

  • American Chemistry Council. (2023).[5] Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: (R)-3-Piperidinamine dihydrochloride. Retrieved from

Sources

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